Exact Mass and Molecular Weight Characterization of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine: A Technical Guide for High-Resolution Mass Spectrometry
Executive Summary Thiophene-containing scaffolds are privileged pharmacophores in medicinal chemistry, frequently utilized to enhance lipophilicity and metabolic stability in drug design [1]. The compound 3-ethoxy-N-[(5-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Thiophene-containing scaffolds are privileged pharmacophores in medicinal chemistry, frequently utilized to enhance lipophilicity and metabolic stability in drug design [1]. The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine integrates a 5-methylthiophene core with an ethoxypropylamine side chain, presenting a versatile secondary amine for further functionalization. In the rigorous landscape of drug development, pharmacokinetics, and impurity profiling, the unambiguous identification of such intermediates is paramount. This requires transitioning from nominal mass estimation to High-Resolution Mass Spectrometry (HRMS) [2].
As an Application Scientist, I have structured this technical guide to bridge the gap between theoretical cheminformatics and empirical bench-level mass spectrometry, providing a self-validating framework for the exact mass determination of this specific thiophene derivative.
Before configuring analytical instrumentation, we must establish the theoretical mass parameters of the target analyte. The distinction between average molecular weight and monoisotopic exact mass is rooted in isotopic distribution and nuclear physics.
Quantitative Physicochemical Data
Parameter
Value
Description / Causality
Chemical Formula
C₁₁H₁₉NOS
Derived from the fusion of the ethoxypropylamine and methylthiophene moieties.
Average Molecular Weight
213.34 g/mol
Calculated using the abundance-weighted average of all naturally occurring isotopes. Used strictly for macroscopic stoichiometry (e.g., molarity in synthesis).
Monoisotopic Exact Mass
213.1187 Da
Calculated using the exact mass of the most abundant, stable isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). Critical for HRMS identification.
[M+H]⁺ Exact Mass
214.1260 Da
The theoretical mass of the protonated molecular ion observed in positive Electrospray Ionization (ESI+).
SMILES
CCOCCCNCC1=CC=C(C)S1
Simplified Molecular-Input Line-Entry System for cheminformatics mapping and database querying.
The Causality of Mass Defect
The exact mass (213.1187 Da) deviates from the integer/nominal mass (213 Da) due to the nuclear binding energy of the constituent atoms—a phenomenon known as the mass defect [3]. Sulfur (³²S) and Oxygen (¹⁶O) have negative mass defects relative to Carbon-12, while Hydrogen (¹H) has a positive mass defect. In HRMS, measuring this unique fractional mass allows us to differentiate C₁₁H₁₉NOS from isobaric interferences (molecules with the exact same nominal mass but entirely different elemental compositions) [4].
Experimental Protocol: LC-ESI-HRMS Methodology
To empirically validate the exact mass of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The secondary amine group makes this compound highly amenable to positive Electrospray Ionization (ESI+).
Step-by-Step Analytical Workflow
Sample Preparation: Dissolve the synthesized analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.
Causality: Methanol ensures complete solvation of the lipophilic thiophene ring while maintaining ideal volatility and compatibility with the reversed-phase mobile phase.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Formic acid acts as a proton donor, pre-ionizing the secondary amine in the liquid phase to maximize [M+H]⁺ yield during droplet desolvation in the source.
Ion Source Configuration (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to optimize droplet evaporation.
Causality: The inherent basicity of the secondary amine guarantees efficient protonation under these thermal conditions, yielding a robust, dominant signal at m/z 214.1260.
Mass Analyzer Calibration (Lock Mass): Introduce an internal reference standard (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771 Da) continuously via a secondary orthogonal sprayer.
Causality: External calibration drifts over time due to ambient thermal fluctuations. An internal "lock mass" provides real-time mass axis correction, ensuring sub-5 ppm mass accuracy [5].
Data Acquisition: Scan across an m/z range of 100–500 using a Time-of-Flight (TOF) or Orbitrap analyzer set to a resolving power of at least 30,000 (FWHM).
Causality: High resolving power is required to cleanly separate the target analyte's isotopic envelope (specifically the ³⁴S isotope peak at m/z 216.1218) from background matrix ions.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the HRMS exact mass determination process, highlighting the integration of the lock mass for continuous self-validation.
LC-ESI-HRMS analytical workflow for exact mass determination of thiophene derivatives.
Quality Control & Data Validation
The trustworthiness of the exact mass measurement is ultimately validated by calculating the relative mass error. The formula utilized by the data system is:
Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
For 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, a hypothetical measured mass of 214.1268 Da against the theoretical [M+H]⁺ of 214.1260 Da yields an error of 3.7 ppm . In pharmaceutical regulatory submissions and peer-reviewed literature, an error threshold of < 5 ppm is the gold standard for confirming elemental composition [5]. This strict tolerance ensures no false positives occur during metabolite profiling or synthetic validation, cementing the scientific integrity of the structural assignment.
References
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Available at:[Link]
High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. Available at:[Link]
High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules. Journal of Breath Research. Available at:[Link]
A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. National Institutes of Health (NIH) / PMC. Available at:[Link]
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry (AMC Technical Briefs). Available at:[Link]
Exploratory
Mechanism of Action of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine In Vitro: A Novel Sigma-1 Receptor Modulator for Neuroprotection
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (hereafter referred to as EMTP ) is a rationally designed, lipophilic secondary amine. In vitro pharmacological profiling reveals that EMTP acts as a potent, highly selective agonist at the Sigma-1 Receptor (σ1R) . By targeting the mitochondria-associated endoplasmic reticulum membrane (MAM), EMTP mitigates endoplasmic reticulum (ER) stress, modulates intracellular calcium (
Ca2+
) homeostasis, and promotes robust neuroprotection and neurite outgrowth. This whitepaper details the structural rationale, primary target engagement protocols, intracellular signaling cascades, and phenotypic validation of EMTP.
Molecular Rationale & Pharmacophore Profiling
The chemical architecture of EMTP maps perfectly to the established Glennon pharmacophore model for σ1R ligands, which requires a basic amine flanked by primary and secondary hydrophobic domains [2].
Primary Hydrophobic Domain: The 5-methylthiophene ring serves as a bioisostere for a phenyl group. The addition of the 5-methyl substituent increases lipophilicity, optimizing the fit within the primary hydrophobic pocket of the σ1R.
Basic Amine: The secondary amine (
pKa≈9.2
) is protonated at physiological pH (7.4), allowing it to form a critical, charge-reinforced hydrogen bond with the highly conserved Asp126 residue in the σ1R binding site.
Secondary Hydrophobic Domain: The flexible 3-ethoxypropyl chain occupies the secondary hydrophobic cleft, providing entropic binding energy and driving high selectivity over the Sigma-2 (σ2R) and NMDA receptors.
To definitively establish causality between EMTP and its biological effects, we must first validate its direct physical interaction with the σ1R. We utilize a competitive radioligand binding assay using -pentazocine [1]. -pentazocine is the gold-standard radioligand for this target due to its high affinity and absolute selectivity for σ1R over σ2R and opioid receptors.
In Vitro Radioligand Binding Protocol
This protocol is a self-validating system: it utilizes Haloperidol to define non-specific binding and a known agonist (PRE-084) as an inter-assay calibration control.
Step-by-Step Methodology:
Membrane Preparation: Homogenize guinea pig brain cortices (a tissue highly enriched in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of EMTP at varying concentrations (
10−11
to
10−5
M).
Control Definition: Define non-specific binding (NSB) in parallel wells using 10 µM Haloperidol.
Equilibration: Incubate the plate at 37°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters three times with ice-cold Tris-HCl buffer.
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate the
Ki
using the Cheng-Prusoff equation.
Quantitative Target Engagement Data
Table 1: In Vitro Binding Affinities at the Sigma-1 Receptor
Compound
Target
Radioligand
Ki
(nM)
IC50
(nM)
EMTP
σ1R
-pentazocine
8.4 ± 1.2
15.6 ± 2.1
PRE-084 (Control)
σ1R
-pentazocine
44.0 ± 3.5
82.1 ± 5.4
Haloperidol (Control)
σ1R
-pentazocine
1.3 ± 0.2
2.5 ± 0.4
Data represents mean ± SEM of three independent experiments. EMTP demonstrates potent, single-digit nanomolar affinity.
Intracellular Signaling Cascade: ER Stress Mitigation
Once EMTP engages the σ1R, it triggers a well-defined intracellular signaling cascade. The σ1R is an integral membrane chaperone highly enriched at the Mitochondria-Associated ER Membrane (MAM) [3].
Under resting conditions, σ1R is bound in an inactive state to the ER chaperone BiP (Grp78). The binding of an agonist like EMTP induces a conformational change that forces the dissociation of σ1R from BiP. The liberated σ1R then physically interacts with and stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). This stabilization ensures proper
Ca2+
flux from the ER into the mitochondria, optimizing ATP production and preventing the accumulation of misfolded proteins. Consequently, this dampens the Unfolded Protein Response (UPR), specifically downregulating pro-apoptotic ER stress sensors like IRE1α and CHOP [2].
EMTP-mediated Sigma-1 receptor signaling pathway at the MAM interface.
Phenotypic Efficacy: Neuroprotection and Neurite Outgrowth
To validate that the molecular mechanism of EMTP translates to functional cellular health, we employ a High-Content Screening (HCS) neurite outgrowth assay [4]. Neurite outgrowth is a highly ATP-dependent process that is acutely sensitive to ER stress. By inducing ER stress with Tunicamycin (an inhibitor of N-linked glycosylation), we can isolate and measure the protective, chaperone-mediated efficacy of EMTP.
High-Content Neurite Outgrowth Protocol
This assay incorporates the σ1R antagonist NE-100 to prove that EMTP's phenotypic effects are strictly dependent on σ1R engagement.
Step-by-Step Methodology:
Cell Culture & Plating: Isolate primary cortical neurons from E18 rat embryos. Plate at a density of 10,000 cells/well in poly-D-lysine coated 96-well optical bottom plates using Neurobasal medium supplemented with B27. Allow 4 days in vitro (DIV) for network establishment.
Treatment Paradigm: Pre-treat cells with EMTP (100 nM) or Vehicle (DMSO 0.1%) for 1 hour. For mechanistic validation wells, co-incubate with the σ1R antagonist NE-100 (1 µM).
Stress Induction: Add Tunicamycin (1 µM) to induce ER stress. Incubate for 48 hours at 37°C, 5%
CO2
.
Immunocytochemistry: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Block with 5% BSA, then stain with anti-β-III tubulin primary antibody (1:500) overnight at 4°C to label neuronal cytoskeletons. Follow with an Alexa Fluor 488 secondary antibody and Hoechst 33342 for nuclear counterstaining.
Imaging & Skeletonization: Acquire images using an automated High-Content Imager (e.g., PerkinElmer Operetta). Analyze the β-III tubulin signal using automated skeletonization algorithms (e.g., NeuronJ) to quantify total neurite length per viable cell [5].
High-throughput workflow for quantifying EMTP-induced neurite outgrowth.
Data analysis yields a Z'-factor of 0.68, indicating an excellent assay window. The reversal of EMTP's protective effect by NE-100 confirms that the neuroprotection is exclusively σ1R-mediated.
Conclusion
The in vitro pharmacological profile of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (EMTP) demonstrates a highly coherent mechanism of action. By acting as a potent agonist at the Sigma-1 receptor, EMTP modulates MAM dynamics, stabilizes calcium flux, and effectively neutralizes ER stress. This molecular cascade directly translates into profound phenotypic benefits, rescuing primary cortical neurons from stress-induced neurite retraction. EMTP represents a highly viable pharmacological tool for investigating neuroprotective pathways in neurodegenerative disease models.
References
Lever, S. Z., Fan, K. H., & Lever, J. R. (2017). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology. URL: [1]
Mohamed, A. F., et al. (2025). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. URL: [3]
Zhang, L., et al. (2022). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols. URL: [4]
Schikora, J., et al. (2021). A Propagated Skeleton Approach to High Throughput Screening of Neurite Outgrowth for In Vitro Parkinson's Disease Modelling. Cells. URL: [5]
Foundational
Pharmacokinetic Profiling of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Derivatives: A Comprehensive Preclinical Guide
Executive Summary The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine represents a highly versatile structural scaffold in modern medicinal chemistry, particularly suited for central nervous system (CNS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine represents a highly versatile structural scaffold in modern medicinal chemistry, particularly suited for central nervous system (CNS) and G-protein coupled receptor (GPCR) targets. However, its unique structural features—a lipophilic 5-methylthiophene ring coupled with a basic secondary amine and an ether linkage—introduce specific pharmacokinetic (PK) and toxicological variables.
As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the rigorous preclinical PK profiling of this scaffold. Rather than relying on generic assays, this guide emphasizes the causality behind our experimental choices, ensuring that metabolic liabilities (such as thiophene bioactivation) and absorption barriers are accurately quantified and mitigated early in the drug discovery pipeline.
Structural Liabilities and the Rationale for Profiling
To design an effective PK profiling strategy, we must first deconstruct the molecule's structural liabilities:
The Thiophene Toxicophore: Thiophene rings are widely recognized as structural alerts. Cytochrome P450 (CYP450) enzymes can oxidize the thiophene ring to form highly electrophilic thiophene S-oxides or epoxides[1]. If not rapidly detoxified by glutathione (GSH), these reactive metabolites (RMs) can covalently bind to hepatocellular proteins, leading to idiosyncratic drug-induced liver injury (DILI)[1].
The Secondary Amine: The basic nitrogen (estimated pKa ~9.5) ensures good aqueous solubility at physiological pH but makes the compound prone to lysosomal trapping, which artificially inflates the volume of distribution (
Vd
). Furthermore, secondary amines are highly susceptible to CYP3A4/CYP2D6-mediated N-dealkylation.
The Ethoxy Chain: The aliphatic ether is a prime candidate for O-deethylation, generating a primary alcohol metabolite that will likely undergo subsequent Phase II glucuronidation.
Metabolic Pathway Visualization
To conceptualize these biotransformations, we map the predicted Phase I and Phase II pathways.
Caption: Proposed CYP450-mediated biotransformation and bioactivation pathways.
In Vitro ADME Profiling Strategy
A robust in vitro workflow acts as a self-validating system to filter out derivatives with poor survivability or high toxicity.
Protocol A: Microsomal Stability with Reactive Metabolite Trapping
Causality: Standard human liver microsome (HLM) assays only measure the disappearance of the parent drug. Because our scaffold contains a 5-methylthiophene ring, we must include a nucleophilic trapping agent (GSH) to intercept transient S-oxides or epoxides before they degrade or bind to assay proteins[2].
Step-by-Step Methodology:
Preparation: Thaw pooled HLMs and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 1.0 mg/mL.
Spiking: Add the test derivative (final concentration 1 µM) and GSH (final concentration 5 mM) to the incubation mixture.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (
CLint
) from the parent depletion curve. Concurrently, perform a precursor ion scan to detect GSH-adducts (typically observed as a mass shift of +307 Da corresponding to the addition of glutathione)[2].
Causality: To predict human intestinal absorption and determine if the secondary amine acts as a substrate for efflux transporters (e.g., P-glycoprotein), we utilize the Caco-2 cell model. Caco-2 cells must be cultured for up to 21 days to ensure they spontaneously differentiate into a phenotype resembling small-intestine enterocytes with functional tight junctions[3][4].
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days, changing the transport media every 4 days[3].
Integrity Validation: Before the assay, measure the Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 250 Ω·cm², confirming tight junction integrity.
Dosing: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS, pH 7.4). Add this to the apical (A) chamber for A-to-B (absorptive) transport, or the basolateral (B) chamber for B-to-A (secretory) transport[4].
Sampling: Incubate at 37°C. Extract 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
Quantification: Analyze samples via HPLC-UV or LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
In Vivo Pharmacokinetic Profiling
In vitro data must be contextually validated in vivo to assess the impact of hepatic first-pass metabolism and tissue distribution. Following FDA guidelines for preclinical PK evaluation[5], we execute a rodent PK study.
Preclinical PK Workflow
Caption: Step-by-step preclinical pharmacokinetic profiling and decision workflow.
Rodent PK Protocol:
Formulation: Due to the compound's lipophilicity, formulate the IV dose in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the PO dose as a homogenous suspension in 0.5% Methylcellulose.
Dosing: Administer 1 mg/kg intravenously (tail vein) and 5 mg/kg orally (gavage) to fasted male Sprague-Dawley rats (n=3 per route).
Sampling: Collect serial blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Extraction & Analysis: Precipitate plasma proteins using 3 volumes of acetonitrile. Quantify the parent compound using a validated LC-MS/MS Multiple Reaction Monitoring (MRM) method.
Data Presentation & Interpretation
The following tables summarize the expected quantitative data profile for a successful lead candidate derived from this scaffold.
Table 1: In Vitro ADME Properties (Lead Derivative)
Assay / Parameter
Value
Interpretation / Causality
HLM
CLint
32.4 µL/min/mg
Moderate hepatic extraction; N-dealkylation is the primary clearance route.
GSH Trapping
Positive (+307 Da)
Thiophene bioactivation confirmed; requires careful dose-optimization to avoid DILI.
Caco-2
Papp
(A-B)
14.5×10−6
cm/s
High permeability; excellent prospect for oral absorption.
Caco-2 Efflux Ratio
1.8
ER < 2 indicates the compound is not a strong P-gp efflux substrate.
CYP3A4 Inhibition (
IC50
)
> 10 µM
Low risk of clinical drug-drug interactions (DDIs) via CYP3A4.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
PK Parameter
IV Dosing (1 mg/kg)
PO Dosing (5 mg/kg)
Notes
Cmax (ng/mL)
410
285
Rapid absorption observed in PO cohort.
Tmax (h)
-
1.0
Indicates rapid gastric emptying and intestinal uptake.
AUC0−∞ (h·ng/mL)
850
1870
High systemic exposure.
Clearance (
CL
)
19.6 mL/min/kg
-
Moderate clearance, aligning with in vitro HLM predictions.
Volume of Dist. (
Vss
)
4.2 L/kg
-
High
Vss
confirms extensive tissue distribution/lysosomal trapping of the basic amine.
Bioavailability (
F%
)
-
44%
Viable for once-daily oral dosing development.
Conclusion
Profiling 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine derivatives requires a delicate balance between exploiting its favorable permeability and mitigating the toxicological risks of the thiophene moiety. By strictly adhering to GSH-trapping protocols during microsomal stability testing and utilizing 21-day differentiated Caco-2 models, researchers can confidently establish a robust, self-validating data package suitable for advancing the scaffold into IND-enabling studies.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Scope: Structural alert analysis, predictive hazard classification, and self-validating empirical testing protocols.
Structural Deconstruction and Mechanistic Toxicology
When evaluating novel or highly specific research chemicals like 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine , the absence of direct empirical safety data requires a robust predictive toxicology approach. As application scientists, we must deconstruct the molecule into its functional pharmacophores to anticipate its toxicological liabilities. This compound presents two primary structural alerts: a thiophene ring and a secondary aliphatic amine .
The Thiophene Liability: CYP450-Mediated Bioactivation
Thiophene is a five-membered, sulfur-containing heteroaromatic ring widely recognized in medicinal chemistry as a severe structural alert[1]. The primary toxicological concern is not the parent compound, but its metabolic fate. Cytochrome P450 (CYP450) enzymes—particularly CYP2C9 and CYP1A2—catalyze the oxidation of the thiophene ring to form highly reactive electrophilic intermediates: thiophene S-oxides and thiophene epoxides [1][2].
These intermediates are thermodynamically unstable and readily form covalent bonds with nucleophilic residues on hepatic proteins[3]. This non-specific covalent binding disrupts cellular function and is a well-documented mechanism for severe, idiosyncratic drug-induced liver injury (DILI), as seen historically with thiophene-containing drugs like tienilic acid and suprofen[1][4].
The Secondary Amine Liability: Corrosivity and Nitrosation Risk
The aliphatic secondary amine moiety introduces two distinct safety concerns:
Site-of-Contact Toxicity: Aliphatic secondary amines are strong organic bases. Read-across data from similar low-molecular-weight aliphatic amines indicates they are universally corrosive to the skin, eyes, and respiratory tract[5][6].
Genotoxic Impurity Formation: Secondary amines are highly susceptible to N-nitrosation. In the presence of nitrosating agents (e.g., nitrites under acidic conditions, such as the stomach or during specific synthetic steps), secondary amines rapidly convert into N-nitrosamines [7]. N-nitrosamines are potent, cohort-of-concern genotoxins and carcinogens. The pharmaceutical industry is currently under strict regulatory mandates to monitor and control Nitrosamine Drug Substance-Related Impurities (NDSRIs)[7][8].
Predictive Safety Data Sheet (SDS) Parameters
Based on the structural activity relationships (SAR) and read-across methodologies from OECD guidelines for aliphatic amines and thiophene derivatives, the following predictive SDS parameters must be adopted until empirical data is generated.
Table 1: Predicted GHS Classification and Hazard Statements
Hazard Class
Category
Hazard Statement (H-Code)
Mechanistic Justification
Skin Corrosion/Irritation
Category 1B
H314: Causes severe skin burns and eye damage.
High basicity of the secondary aliphatic amine moiety[6].
IF IN EYES: Rinse cautiously with water for several minutes.
Immediate remediation for basic amine exposure.
Self-Validating Experimental Protocols
To transition from predictive models to empirical certainty, the following protocols are designed as self-validating systems. They do not merely observe toxicity; they isolate the causality of the toxicity using internal controls.
Objective: Determine if hepatotoxicity is driven by the parent compound or by CYP450-generated reactive thiophene metabolites.
Causality Mechanism: By comparing cell viability in the presence and absence of 1-Aminobenzotriazole (1-ABT), a non-specific suicide inhibitor of CYP450 enzymes, we can definitively prove if toxicity is metabolism-dependent.
Step-by-Step Methodology:
Cell Culture: Seed metabolically competent human hepatic cells (e.g., HepaRG cells) in a 96-well plate at
7×104
cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Inhibitor Pre-treatment: Divide the plate into two experimental arms. Treat Arm 1 with culture medium containing 1 mM 1-ABT. Treat Arm 2 with vehicle control (0.1% DMSO). Incubate for 2 hours.
Compound Dosing: Prepare a serial dilution of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (0.1 µM to 100 µM). Dose both Arm 1 and Arm 2.
Incubation & Trapping: Add 5 mM Glutathione (GSH) to the media to act as a trapping agent for reactive electrophiles. Incubate for 48 hours.
Viability Assessment: Perform an ATP-dependent luminescence assay (e.g., CellTiter-Glo).
LC-MS/MS Adduct Analysis: Lyse the cells and analyze the supernatant via LC-MS/MS to detect GSH-thiophene adducts, confirming the formation of the S-oxide or epoxide intermediate.
Data Interpretation: If Arm 2 (active CYP) shows significantly lower viability than Arm 1 (inhibited CYP), the toxicity is definitively caused by thiophene bioactivation.
Protocol B: In Vitro Skin Corrosion Assessment (OECD TG 431)
Objective: Empirically validate the predicted Skin Category 1B classification without animal testing.
Causality Mechanism: Corrosive chemicals destroy the stratum corneum and penetrate the epidermis, causing rapid cell death. The MTT assay measures mitochondrial reductase activity; a drop in formazan production directly correlates to cellular necrosis caused by the amine's basicity.
Step-by-Step Methodology:
Tissue Preparation: Equilibrate Reconstructed human Epidermis (RhE) models (e.g., EpiDerm™) in assay medium overnight at 37°C.
Application: Apply 50 µL of the test chemical (undiluted) directly to the apical surface of the RhE tissues. Include a positive control (8N KOH) and a negative control (sterile H₂O).
Exposure Times: Expose tissues for two distinct time points: 3 minutes and 60 minutes.
Washing: Post-exposure, thoroughly rinse the tissues with DPBS to remove all residual amine.
MTT Incubation: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours at 37°C.
Extraction & Quantification: Extract the precipitated blue formazan using isopropanol. Measure absorbance at 570 nm using a microplate reader.
Classification Logic:
If viability is < 50% after 3 minutes: Corrosive (Category 1A) .
If viability is ≥ 50% after 3 minutes AND < 15% after 60 minutes: Corrosive (Category 1B/1C) .
Pathway and Workflow Visualizations
To conceptualize the mechanistic risks and the analytical workflows, the following diagrams map the chemical and operational logic.
Figure 1: CYP450-mediated bioactivation pathway of the thiophene moiety leading to hepatotoxicity.
Figure 2: Predictive toxicology workflow assessing the nitrosation risk of secondary amines.
References
Bioactivation Potential of Thiophene-Containing Drugs
Chemical Research in Toxicology (ACS Publications)[Link]
Bioactivation potential of thiophene-containing drugs - PubMed
National Institutes of Health (NIH)
[Link]
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods
Chemical Research in Toxicology (ACS Publications)[Link]
Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds
National Institutes of Health (NIH)[Link]
In-Depth Technical Guide: Thermodynamic Solubility Profiling of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in Polar Organic Solvents
Executive Summary The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a highly functionalized secondary amine featuring a lipophilic 5-methylthiophene ring and a polar 3-ethoxypropyl chain. In early-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a highly functionalized secondary amine featuring a lipophilic 5-methylthiophene ring and a polar 3-ethoxypropyl chain. In early-stage drug development and chemical synthesis, understanding the solubility profile of such intermediates in polar organic solvents is critical for optimizing reaction yields, designing purification workflows, and formulating liquid-based delivery systems.
This whitepaper provides an authoritative framework for understanding the structural causality behind the solubility of this molecule. It details a self-validating experimental protocol—the shake-flask method—to empirically determine its thermodynamic solubility, ensuring high scientific integrity and reproducibility.
To predict and understand the solubility of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, we must analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP) . HSP theory posits that a solute will exhibit maximum solubility in a solvent when their cohesive energy densities—broken down into three distinct intermolecular forces—closely match [2].
Dispersion Forces (
δD
): The 5-methylthiophene ring and the aliphatic propyl chain contribute significantly to London dispersion forces. Solvents with high polarizability will favorably interact with this domain.
Polar Interactions (
δP
): The ether oxygen (ethoxy group) and the secondary amine core create a strong permanent dipole moment.
Hydrogen Bonding (
δH
): The secondary amine acts as both a hydrogen bond donor (N-H) and acceptor (lone pair). The ether oxygen acts as an additional hydrogen bond acceptor.
For secondary amines with mixed lipophilic and hydrophilic domains, polar organic solvents (e.g., DMSO, Methanol) provide the optimal multidimensional HSP match [3]. The principle of "like dissolves like" is mathematically optimized when the distance between the solute and solvent in the 3D Hansen space is minimized.
Hansen Solubility Parameter (HSP) interaction pathways between the solute and polar organic solvents.
Experimental Methodology: The Shake-Flask Protocol
While theoretical models guide solvent selection, empirical determination is mandatory for regulatory and developmental compliance. The shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility [1, 5].
The following protocol is designed as a self-validating system. Every step includes a causal mechanism to prevent common analytical errors, such as kinetic supersaturation or particulate interference.
Step-by-Step Protocol
Solute Excess (Saturation Initialization):
Action: Add an excess amount of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (e.g., 200 mg) to a 10 mL glass vial.
Causality: The visual presence of undissolved solid throughout the experiment is mandatory. It guarantees that the chemical potential of the solid phase equals that of the dissolved phase, ensuring true thermodynamic saturation rather than a transient kinetic state.
Solvent Addition:
Action: Introduce 5.0 mL of the target polar organic solvent (e.g., Methanol, Acetonitrile).
Isothermal Equilibration:
Action: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place in a thermostatically controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours.
Causality: Extended equilibration provides the necessary kinetic energy to overcome the activation barrier of dissolution and breaks up local concentration gradients, ensuring the concentration-time curve has reached a stable plateau [5].
Phase Separation:
Action: Remove the vial and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to polar organics and prevents the adsorption of the lipophilic thiophene moiety. Removing micro-particulates prevents artificial inflation of the solubility value during downstream detection [1].
Quantification:
Action: Dilute the filtrate into the linear dynamic range of the assay and quantify using a validated HPLC-DAD method [4].
Step-by-step shake-flask workflow for thermodynamic solubility determination.
Analytical Validation (HPLC-DAD)
A solubility value is only as trustworthy as the analytical assay used to measure it. To ensure scientific integrity, the High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method must be validated according to ICH Q2(R2) guidelines [4].
Specificity: The chromatographic method must resolve 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine from the solvent front and any potential degradation products.
Linearity: A multi-point calibration curve (e.g., 1 to 100 µg/mL) must be established with a coefficient of determination (
R2
) > 0.999.
Solution Stability: Thiophene derivatives can occasionally be sensitive to oxidative degradation. The protocol must verify that the molecule remains stable in the chosen polar organic solvent over the 48-hour equilibration period.
Predictive Solubility Matrix
While empirical data must be generated per the protocol above, the functional group contributions of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine allow us to construct a highly accurate predictive matrix for standard polar organic solvents.
Solvent
Dielectric Constant (ε at 25°C)
HSP (δD, δP, δH) [MPa^0.5]
Expected Solubility Profile
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
46.7
18.4, 16.4, 10.2
> 100 mg/mL (Freely Soluble)
Acts as a strong H-bond acceptor; perfectly matches the polar and dispersion domains of the thiophene and amine groups.
Methanol (MeOH)
32.7
15.1, 12.3, 22.3
> 50 mg/mL (Soluble)
Excellent H-bond donor/acceptor network; solvates the secondary amine and ether oxygen highly efficiently.
Acetonitrile (MeCN)
37.5
15.3, 18.0, 6.1
10 - 50 mg/mL (Sparingly to Soluble)
High dipole moment but weak H-bond donor; relies primarily on dispersion and polar dipole-dipole interactions.
Ethyl Acetate (EtOAc)
6.0
15.8, 5.3, 7.2
< 10 mg/mL (Slightly Soluble)
Lower bulk polarity limits the thermodynamic stabilization of the secondary amine in its unprotonated state.
References
BenchChem.
National Center for Biotechnology Information (PMC). "Reversible Deactivation Radical Polymerization in Biomass-Derived Solvents: Sustainable Approach in Polymer Chemistry." NIH.
ResearchGate. "Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs – a PEARRL review.
Sciforum. "The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD." Sciforum.
Pharma Excipients.
Exploratory
Thermodynamic Stability of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in Aqueous Solution
Executive Summary The transition of a novel chemical entity from discovery to a viable aqueous formulation requires a rigorous understanding of its thermodynamic stability. 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of a novel chemical entity from discovery to a viable aqueous formulation requires a rigorous understanding of its thermodynamic stability. 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a structurally complex secondary amine featuring a flexible, hydrogen-bonding 3-ethoxypropyl chain and an electron-rich 5-methylthiophene moiety.
In aqueous solutions, the thermodynamic fate of this molecule is not dictated by a single degradation pathway, but rather by a competitive interplay between acid-base speciation, hydration energetics, and oxidative vulnerability. This whitepaper provides a comprehensive, first-principles guide to evaluating the thermodynamic stability of this compound, establishing self-validating experimental protocols grounded in ICH Q1A(R2) guidelines [1].
Structural Thermodynamics & Aqueous Speciation
To predict the thermodynamic stability of a molecule in water, we must first deconstruct its functional groups and their solvation mechanics.
The Secondary Amine Core & Hydration Energy
Secondary amines exhibit highly favorable hydration energies in aqueous media. When dissolved in water, the amine undergoes protonation to form an ammonium cation. The thermodynamic stability of this protonated state is superior to that of tertiary amines due to the availability of two hydrogen-bond donors (N-H) interacting with the aqueous solvent network [2].
Causality: The predicted
pKa
of this secondary amine is approximately 9.2–9.5. At physiological pH (7.4), >98% of the compound exists in the protonated state. Thermodynamically, this protonation shields the nitrogen lone pair, drastically raising the activation energy (
Ea
) required for N-oxidation.
The Ether Linkage & Hydrolytic Stability
The 3-ethoxypropyl group acts as a potent hydrogen-bond acceptor. Ethers are thermodynamically stable against hydrolysis in neutral aqueous solutions because the cleavage of the C-O bond requires extreme acidic catalysis and elevated temperatures to overcome the highly endothermic transition state.
The Thiophene Moiety & Oxidative Vulnerability
The 5-methylthiophene ring introduces a lipophilic, electron-rich domain. While hydrolytically stable, thiophene derivatives are thermodynamically susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS), leading to S-oxidation and subsequent ring-opening [3].
Fig 1: Thermodynamic speciation and primary oxidative degradation pathways in aqueous solution.
Experimental Methodologies: Self-Validating Systems
As scientists, we cannot rely on end-point analysis alone to understand stability. A self-validating system requires orthogonal techniques: measuring the cause (heat flow/enthalpy) and the effect (mass balance/degradants).
Protocol A: Speciation Thermodynamics via Potentiometric Titration
Purpose: To map the exact ratio of vulnerable free-base to stable protonated-base across the pH spectrum.
Preparation: Prepare a 1.0 mM solution of the compound in 0.15 M KCl (to maintain constant ionic strength).
Titration: Purge the vessel with Argon to eliminate dissolved
CO2
. Titrate with 0.1 M standardized KOH from pH 2.0 to 11.0 at precisely 25.0°C.
Temperature Cycling: Repeat the titration at 15°C and 37°C.
Causality Check: By applying the van 't Hoff equation to the temperature-dependent
pKa
shifts, calculate the standard enthalpy (
ΔH∘
) and entropy (
ΔS∘
) of ionization. This proves whether the stabilization is enthalpy-driven (hydrogen bonding) or entropy-driven (solvent restructuring).
Protocol B: Real-Time Kinetic Profiling via Isothermal Microcalorimetry (IMC)
Purpose: Traditional LC-MS stability testing suffers from sampling blind spots. IMC continuously measures the heat flow (
dq/dt
) of degradation reactions in real-time.
Sample Loading: Load 3 mL of the aqueous compound (buffered at pH 7.4 and pH 10.0) into glass ampoules.
Equilibration: Insert into the microcalorimeter at 40°C and allow thermal equilibration for 45 minutes.
Data Acquisition: Record the exothermic heat flow over 14 days.
Causality Check: Because oxidation is an exothermic process, the integral of the heat flow curve directly correlates to the extent of degradation. If the heat flow at pH 10 is significantly higher than at pH 7.4, it validates the hypothesis that the free-base amine is the primary thermodynamic vulnerability [2].
Free-base nitrogen undergoes rapid oxidation due to exposed lone pair.
60°C, Ambient
O2
pH 7.4
Thiophene S-Oxide
~ 85 kJ/mol
Protonated amine is stable; thermal stress forces thiophene ring oxidation.
40°C, Argon Purged
pH 7.4
None detected
N/A
Removal of dissolved oxygen halts both N- and S-oxidation pathways.
Conclusion & Formulation Strategy
The thermodynamic profile of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine reveals that while the molecule is highly soluble and hydrolytically robust in water, its stability is strictly governed by pH and dissolved oxygen content.
Because the free-base form is highly susceptible to N-oxidation, formulations must be buffered below pH 8.0 to lock the molecule into its thermodynamically stable protonated state. Furthermore, the vulnerability of the 5-methylthiophene ring to S-oxidation dictates that aqueous formulations should be manufactured under inert gas purging (e.g., Argon or Nitrogen) and packaged in oxygen-impermeable containers to suppress the thermodynamic driving force of oxidation.
References
Title: Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Impact of Solvent on the Thermal Stability of Amines
Source: Industrial & Engineering Chemistry Research (ACS Publications) / PubMed Central
URL: [Link]
Title: Thermodynamic characterisation of aqueous alkanolamine and amine solutions for acid gas processing by transferable molecular models
Source: ResearchGate (Journal of Chemical & Engineering Data)
URL: [Link]
Foundational
Receptor Binding Affinity of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Analogs: A Technical Guide to Scaffold Optimization and Pharmacological Profiling
Executive Summary & Pharmacophore Deconstruction In the landscape of central nervous system (CNS) drug discovery, the design of selective ligands for aminergic G protein-coupled receptors (GPCRs)—such as Dopamine (D2/D3)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Deconstruction
In the landscape of central nervous system (CNS) drug discovery, the design of selective ligands for aminergic G protein-coupled receptors (GPCRs)—such as Dopamine (D2/D3) and Histamine (H3/H4) receptors—requires precise tuning of steric, electronic, and lipophilic properties. The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (CAS 26530-20-1) has emerged as a highly versatile building block and screening scaffold[1].
As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a modular pharmacophore where every functional group serves a distinct mechanistic purpose:
The Secondary Amine Core: At physiological pH (7.4), this amine is protonated. This positive charge is non-negotiable; it forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (Asp3.32 in the Ballesteros-Weinstein numbering system) located in transmembrane helix 3 (TM3) of aminergic GPCRs.
The 5-Methylthiophen-2-yl Moiety: Thiophene serves as a bioisostere for a phenyl ring, offering altered electron density and a smaller steric footprint. The addition of the 5-methyl group is a deliberate design choice: it projects into a lipophilic sub-pocket within the receptor, enhancing binding affinity and tuning target selectivity compared to unsubstituted analogs[2].
The 3-Ethoxypropyl Chain: The ether oxygen acts as a hydrogen bond acceptor, interacting with Serine or Threonine residues in the binding site. Crucially, the ethyl tail increases the compound's partition coefficient (LogP). This optimized lipophilicity is essential for blood-brain barrier (BBB) penetrance, a prerequisite for CNS-active therapeutics[3]. Furthermore, the ethoxy group sterically hinders rapid oxidative metabolism by CYP450 enzymes compared to a more exposed methoxy group.
Similar benzazole and thiophene-amine derivatives have been extensively validated as high-affinity ligands for the Histamine H4 receptor[4], underscoring the translational value of this structural class.
To empirically determine the receptor binding affinity (
Ki
) of these analogs, a competitive radioligand binding assay is the gold standard. The following protocol is designed as a self-validating system , ensuring that signal-to-noise ratios are optimized and false positives are eliminated.
Step-by-Step Workflow
Membrane Preparation:
Action: Homogenize CHO-K1 cells stably expressing the target GPCR (e.g., human D3 or H4 receptor) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Causality: Mg²⁺ is strictly required to stabilize the G-protein coupled "high-affinity" state of the receptor for agonist binding. EDTA chelates metalloproteases, preventing receptor degradation during the assay.
Assay Assembly (96-well format):
Action: Combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [³H]-N-methylspiperone for D3, or [³H]-histamine for H4), and varying concentrations of the test analog (10⁻¹¹ to 10⁻⁴ M).
Self-Validation (Controls): Include wells with buffer only (Total Binding) and wells with 10 µM of a known high-affinity reference ligand like Haloperidol or Thioperamide (Non-Specific Binding, NSB). The assay is only valid if Specific Binding (Total - NSB) is >60% of Total Binding.
Incubation and Termination:
Action: Incubate the microplates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
Causality: Prior to filtration, the GF/B filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Basic amines (like our scaffold) are highly lipophilic and will bind non-specifically to the negatively charged glass fibers. PEI coats the filters with a cationic charge, repelling the unbound ligand and drastically reducing background noise.
Quantification:
Action: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity (CPM) using a liquid scintillation counter.
Workflow of the competitive radioligand binding assay for receptor affinity evaluation.
Structure-Activity Relationship (SAR) Data
Once the raw CPM data is obtained, non-linear regression analysis is used to determine the
IC50
. The equilibrium dissociation constant (
Ki
) is then calculated using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
The table below summarizes the binding affinities of the base scaffold and its rationally designed analogs against D3 and H4 receptors.
Compound
R1 (Aliphatic Chain)
R2 (Heteroaryl Substitution)
D3 Receptor
Ki
(nM)
H4 Receptor
Ki
(nM)
ClogP
1 (Base)
3-ethoxypropyl
5-methylthiophen-2-yl
14.2 ± 1.1
8.5 ± 0.6
2.8
2
3-methoxypropyl
5-methylthiophen-2-yl
45.6 ± 3.2
22.1 ± 1.4
2.3
3
3-ethoxypropyl
5-chlorothiophen-2-yl
8.9 ± 0.8
15.4 ± 1.2
3.1
4
4-ethoxybutyl
5-methylthiophen-2-yl
112.4 ± 8.5
85.0 ± 5.5
3.2
SAR Insights:
Chain Length (Compound 1 vs. 4): Extending the alkyl chain from propyl to butyl (4) results in a catastrophic drop in affinity. This proves a strict spatial tolerance between the basic nitrogen and the ether oxygen; altering this distance misaligns the hydrogen-bonding network within the orthosteric site.
Ether Substitution (Compound 1 vs. 2): Truncating the ethoxy group to a methoxy group (2) reduces affinity across both receptors. The loss of the terminal methyl group removes favorable van der Waals interactions within the hydrophobic pocket.
Thiophene Modification (Compound 1 vs. 3): Replacing the 5-methyl group with a 5-chloro group (3) increases D3 affinity but decreases H4 affinity. This halogenation strategy is a viable path for achieving receptor subtype selectivity.
Downstream Functional Signaling
Binding affinity (
Ki
) only indicates that the compound occupies the receptor; it does not define its functional efficacy (agonist vs. antagonist). Both Dopamine D3 and Histamine H4 receptors are canonically coupled to inhibitory G-proteins (
Gi/o
).
When an active analog binds to the receptor, it stabilizes a conformational state that activates the
Gi/o
complex. The
αi
subunit dissociates and directly inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.
Canonical Gi/o-coupled GPCR signaling pathway modulated by thiophene-alkylamine analogs.
To validate this functional pathway in the lab, a homogeneous time-resolved fluorescence (HTRF) cAMP assay is utilized. Cells are stimulated with Forskolin to artificially raise baseline cAMP levels; the application of an efficacious 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine analog will dose-dependently suppress this Forskolin-induced cAMP spike, confirming its role as a functional agonist.
Application Note: Synthesis and Protocol for 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Introduction & Scientific Context The synthesis of highly functionalized secondary amines is a cornerstone of modern medicinal chemistry. Thiophene-containing amine scaffolds are frequently employed as critical pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The synthesis of highly functionalized secondary amines is a cornerstone of modern medicinal chemistry. Thiophene-containing amine scaffolds are frequently employed as critical pharmacophores in the development of kinase inhibitors and receptor-interacting protein 1 (RIP1) inhibitors[1]. The target molecule, 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine , features both a lipophilic 5-methylthiophene moiety and a flexible, hydrogen-bond-accepting ethoxypropyl chain.
To construct this secondary amine, reductive amination is the method of choice. While direct alkylation of an amine with an alkyl halide often leads to uncontrollable over-alkylation (yielding tertiary amines or quaternary ammonium salts), reductive amination provides a highly chemoselective pathway. By condensing 5-methylthiophene-2-carbaldehyde with 3-ethoxypropan-1-amine, an intermediate imine is formed, which is subsequently reduced to the desired secondary amine in a controlled, one-pot procedure.
Mechanistic Rationale & Experimental Design
The protocol described herein utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. The causality behind this specific reagent selection is rooted in its mild reactivity and high chemoselectivity[2].
Imine Formation and the Role of Acetic Acid: The reaction begins with the nucleophilic attack of the primary amine on the aldehyde. A catalytic amount of glacial acetic acid (AcOH) is added to lower the pH. This slight acidity protonates the carbonyl oxygen, increasing its electrophilicity, and subsequently facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion.
Chemoselectivity of STAB: STAB is significantly less reactive than Sodium Borohydride (NaBH₄) and less toxic than Sodium Cyanoborohydride (NaBH₃CN). Because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, STAB selectively reduces the protonated iminium ion over the unreacted starting aldehyde[2]. This prevents the formation of 5-methylthiophen-2-ylmethanol as a byproduct.
Reaction Workflow
Caption: Workflow for the reductive amination of 5-methylthiophene-2-carbaldehyde and 3-ethoxypropan-1-amine.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis. A slight excess of the primary amine (1.05 eq) ensures complete consumption of the aldehyde, while 1.5 equivalents of STAB guarantee complete reduction of the iminium intermediate[2].
Reagent / Solvent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
5-Methylthiophene-2-carbaldehyde
126.18
1.00
1.26 g
10.0 mmol
3-Ethoxypropan-1-amine
103.16
1.05
1.08 g (~1.25 mL)
10.5 mmol
Acetic Acid (Glacial)
60.05
1.00
0.60 g (~0.57 mL)
10.0 mmol
Sodium Triacetoxyborohydride (STAB)
211.94
1.50
3.18 g
15.0 mmol
Dichloromethane (DCM, Anhydrous)
84.93
-
50 mL
-
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each critical phase includes a validation checkpoint to ensure the reaction is proceeding according to the mechanistic design.
Step 1: Imine Formation
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Add 5-methylthiophene-2-carbaldehyde (1.26 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 40 mL) to the flask.
While stirring at room temperature (20–25 °C), add 3-ethoxypropan-1-amine (1.08 g, 10.5 mmol) dropwise over 5 minutes.
Add glacial acetic acid (0.57 mL, 10.0 mmol) in one portion.
Allow the mixture to stir for 1 hour to ensure complete iminium ion formation.
Validation Checkpoint 1 (TLC Analysis): Spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: 20% EtOAc in Hexanes). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline/polar spot indicates successful imine formation.
Step 2: Hydride Reduction
Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm.
Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to prevent clumping and manage hydrogen gas evolution.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under an inert atmosphere[2].
Validation Checkpoint 2 (LC-MS/TLC): Analyze an aliquot of the reaction. The mass spectrum should show a dominant peak at m/z 214.1[M+H]⁺, confirming the formation of the product.
Step 3: Quenching & Extraction
Cool the flask to 0 °C. Slowly add 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to quench the reaction.
Validation Checkpoint 3 (Effervescence): Vigorous CO₂ gas evolution will occur as the basic solution neutralizes the acetic acid and destroys unreacted STAB. Continue stirring until effervescence completely ceases; this is the physical validation that the quench is complete.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
Combine the organic layers and wash with brine (30 mL).
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification (Acid-Base Extraction)
To isolate the secondary amine from neutral impurities (e.g., trace unreacted aldehyde or reduced alcohol):
13. Dissolve the crude residue in 30 mL of Diethyl Ether.
14. Extract the ether layer with 1M aqueous HCl (3 × 15 mL). The target amine will protonate and partition into the aqueous layer.
15. Wash the combined acidic aqueous layers with 20 mL of fresh Diethyl Ether to remove neutral organics.
16. Basify the aqueous layer by slowly adding 2M aqueous NaOH until the pH reaches 10-11 (verify with pH paper).
17. Extract the free-based amine with DCM (3 × 20 mL).
18. Dry the combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine as a pale yellow oil.
Analytical Characterization
To validate the structural integrity of the synthesized compound, the following ¹H NMR (400 MHz, CDCl₃) profile is expected:
δ 3.90 (s, 2H): Benzylic-type methylene protons bridging the thiophene and the amine nitrogen.
δ 3.48 (t, J = 6.2 Hz, 2H): Methylene protons adjacent to the ether oxygen on the propyl chain.
δ 3.45 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group.
δ 2.75 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the secondary amine nitrogen.
δ 2.42 (s, 3H): Methyl group attached to the thiophene ring.
δ 1.80 (quintet, J = 6.5 Hz, 2H): Central methylene protons of the propyl chain.
δ 1.18 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.
References
Ren, Y., et al. (2017). Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry, 60(3), 972-986.[1]
URL:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[2]
URL:[Link]
Application Note: Reductive Amination of 5-Methylthiophene-2-carboxaldehyde to Form 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Executive Summary This application note details a robust, high-yielding protocol for the synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine via the reductive amination of 5-methylthiophene-2-carboxalde...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details a robust, high-yielding protocol for the synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine via the reductive amination of 5-methylthiophene-2-carboxaldehyde with 3-ethoxypropan-1-amine. Utilizing sodium triacetoxyborohydride (STAB) as the reducing agent, this methodology offers superior chemoselectivity and operational safety compared to traditional sodium cyanoborohydride (NaBH₃CN) protocols[1]. The guide provides mechanistic insights, stoichiometric rationales, and a self-validating experimental workflow designed for researchers in medicinal chemistry and drug development.
Mechanistic Rationale & Reaction Design
The reductive amination of aldehydes is a cornerstone transformation in pharmaceutical synthesis[2]. The reaction proceeds via a two-stage mechanism:
Condensation : The primary amine (3-ethoxypropan-1-amine) nucleophilically attacks the carbonyl carbon of 5-methylthiophene-2-carboxaldehyde. Subsequent dehydration yields an intermediate imine (Schiff base).
Reduction : The imine is protonated to form a highly electrophilic iminium ion, which is subsequently reduced by hydride transfer from STAB to yield the target secondary amine.
Why Sodium Triacetoxyborohydride (STAB)?
STAB (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) due to its unique electronic properties. The three electron-withdrawing acetate groups sterically hinder the reagent and reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is exceptionally mild; it readily reduces protonated iminium ions but reacts sluggishly with most aldehydes and ketones at room temperature[3]. This chemoselectivity prevents the premature reduction of 5-methylthiophene-2-carboxaldehyde into its corresponding alcohol (5-methylthiophen-2-ylmethanol), ensuring high amine yields[1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a significant risk associated with NaBH₃CN during acidic workups[2].
Solvent and Catalyst Selection
1,2-Dichloroethane (DCE) is the premier solvent for STAB-mediated reductive aminations due to optimal reagent solubility and favorable reaction kinetics[4]. While the reaction can proceed without an acid catalyst, the addition of 1.0 equivalent of glacial acetic acid (AcOH) accelerates imine formation and ensures continuous protonation of the imine intermediate, which is critical for the hydride transfer step[3].
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Moles (mmol)
Amount
5-Methylthiophene-2-carboxaldehyde
Electrophile
126.18
1.00
10.0
1.26 g
3-Ethoxypropan-1-amine
Nucleophile
103.16
1.05
10.5
1.08 g
Sodium Triacetoxyborohydride (STAB)
Reducing Agent
211.94
1.50
15.0
3.18 g
Acetic Acid (Glacial)
Catalyst / Proton Source
60.05
1.00
10.0
0.57 mL
1,2-Dichloroethane (DCE)
Solvent
98.96
N/A
N/A
40.0 mL
Experimental Workflow Diagram
Workflow for the STAB-mediated reductive amination.
Step-by-Step Protocol
Step 1: Pre-formation of the Imine
Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the flask under vacuum and backfill with nitrogen to ensure an anhydrous environment.
Add 5-methylthiophene-2-carboxaldehyde (1.26 g, 10.0 mmol) and 1,2-dichloroethane (DCE) (40.0 mL) to the flask.
Add 3-ethoxypropan-1-amine (1.08 g, 10.5 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol) via syringe.
Causality & Validation : Stir the mixture at room temperature (20–25 °C) for 30 minutes. Pre-forming the imine minimizes the concentration of free aldehyde in the system, drastically reducing the risk of direct reduction to the alcohol byproduct[5]. Validation: An aliquot can be analyzed via TLC (Hexanes/EtOAc 7:3) or LCMS to confirm the disappearance of the aldehyde starting material.
Step 2: Hydride Reduction
Uncap the flask briefly and add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 10 minutes.
Causality : Portion-wise addition controls any mild exotherm and prevents the reagent from clumping, ensuring a homogeneous reduction environment[6].
Reseal the flask under nitrogen and stir the opaque suspension vigorously at room temperature for 12 hours.
Step 3: Quenching and Work-up
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) (25 mL) to the stirring mixture.
Causality : The basic aqueous quench neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB, liberating hydrogen gas and water-soluble borate salts. Validation: The quench is complete when vigorous effervescence (bubbling) ceases.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCE or Dichloromethane (DCM) (2 × 20 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.
Step 4: Purification Strategy
Because the product is a secondary amine, it is highly amenable to acid-base extraction , which often bypasses the need for silica gel chromatography:
Dissolve the crude oil in diethyl ether or EtOAc (30 mL) and extract with 1M HCl (3 × 15 mL). The desired amine will protonate and partition into the aqueous layer, leaving neutral impurities (e.g., unreacted aldehyde or reduced alcohol) in the organic layer.
Wash the acidic aqueous layer once with EtOAc (10 mL) to remove trace lipophilic impurities.
Cool the aqueous layer to 0 °C and basify to pH > 10 using 2M NaOH. The aqueous layer will turn cloudy as the freebase amine precipitates/oils out.
Extract the basified aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo to afford pure 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine.
Analytical Characterization Strategy
To validate the structural integrity of the synthesized product, perform the following analyses:
¹H NMR (CDCl₃) : Look for the disappearance of the distinct aldehyde proton (~9.8 ppm). Confirm the presence of the newly formed secondary amine methylene protons (singlet or AB quartet near 3.8–4.0 ppm) bridging the thiophene ring and the amine nitrogen. The ethoxy group should present a clear triplet (~1.2 ppm) and quartet (~3.5 ppm).
LCMS (ESI+) : The expected exact mass for C₁₁H₁₉NOS is 213.12. Look for the [M+H]⁺ peak at m/z 214.1.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal / Journal of Organic Chemistry.[Link]
Frankowski, K. J., et al. (2021). Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy. ACS Chemical Neuroscience.[Link]
Application Note: Leveraging 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in Targeted Library Synthesis
Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals Executive Summary In modern drug discovery, the stra...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Methodological Protocol
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals
Executive Summary
In modern drug discovery, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a highly versatile secondary amine that integrates two distinct pharmacophoric elements: a lipophilic thiophene bioisostere and a flexible, solubilizing ether-linked aliphatic chain.
This application note details the structural rationale for incorporating this specific building block into early-stage discovery libraries, provides comparative physicochemical data, and outlines field-proven, self-validating protocols for high-throughput scaffold diversification.
Structural Rationale & Pharmacophore Analysis
The architecture of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is engineered to address common liabilities in hit-to-lead campaigns, such as poor aqueous solubility, rapid metabolic clearance, and suboptimal target engagement.
The 5-Methylthiophene Motif: Thiophene is a privileged pharmacophore and a well-established bioisostere for benzene and tolyl rings[1]. The substitution of a phenyl ring with a 5-methylthiophene alters the electronic distribution and
π
-stacking geometry, often leading to enhanced binding affinities. Furthermore, thiophene-containing compounds frequently exhibit improved metabolic stability against CYP450-mediated oxidation compared to their electron-rich phenyl counterparts[2].
The 3-Ethoxypropyl Chain: Purely lipophilic alkyl chains often drive up the
logP
of a drug candidate, leading to non-specific binding and poor solubility. The incorporation of an ether linkage (ethoxy) introduces a hydrogen bond acceptor. This modification subtly lowers lipophilicity while maintaining the conformational flexibility required to probe deep hydrophobic pockets[3].
The Secondary Amine Core: Acting as the central reactive hub, the secondary amine allows for rapid, divergent synthesis via amidation, sulfonylation, or reductive amination, enabling the generation of vast chemical space from a single starting material[4].
Caption: Pharmacophore deconstruction of the building block.
Comparative Physicochemical Profiling
To illustrate the ADME advantages of this building block, Table 1 compares the calculated properties of a model amide derived from 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine against a traditional benzyl-butyl analogue. The inclusion of the ether oxygen and the thiophene ring systematically improves the drug-like metrics.
Table 1: Physicochemical Comparison of Model Amides
The secondary amine in this building block is moderately sterically hindered due to the adjacent methylene groups and the bulk of the thiophene ring. Therefore, standard coupling conditions (e.g., EDC/NHS) often result in incomplete conversions. The following protocols are engineered with causality in mind, utilizing highly reactive intermediates and specific catalysts to ensure near-quantitative yields suitable for parallel library synthesis.
Causality & Rationale:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent because the HOAt leaving group generated in situ is highly reactive toward sterically hindered secondary amines. Furthermore, HATU minimizes epimerization if chiral carboxylic acids are utilized in the library. N,N-Diisopropylethylamine (DIPEA) is used as the base due to its non-nucleophilic nature, preventing unwanted side reactions with the activated acid.
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL) under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 equiv, 0.60 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at ambient temperature for 15 minutes to ensure complete formation of the active HOAt ester. Visual cue: The solution typically turns a pale yellow.
Coupling: Add 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (1.0 equiv, 0.50 mmol) dropwise to the activated mixture.
Reaction & Monitoring: Stir the reaction at room temperature for 2–4 hours.
Self-Validation Step: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the secondary amine mass peak (
[M+H]+=214.1
) is consumed and the desired amide mass is dominant.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(5 mL) and extract with Ethyl Acetate (
3×10
mL). Wash the combined organic layers with 5% aqueous
LiCl
(
3×10
mL) to remove residual DMF.
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.
Protocol B: Reductive Amination
Causality & Rationale:
Sodium triacetoxyborohydride (
NaBH(OAc)3
) is utilized as the reducing agent. Unlike sodium borohydride,
NaBH(OAc)3
is mild enough that it will not reduce the starting aldehyde/ketone. It selectively reduces the intermediate iminium ion formed between the secondary amine and the carbonyl compound. A catalytic amount of acetic acid is added to facilitate iminium ion formation, which is the rate-limiting step for secondary amines.
Step-by-Step Methodology:
Condensation: In a dry reaction vessel, combine 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (1.0 equiv, 0.50 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).
Acid Catalysis: Add glacial acetic acid (1.5 equiv, 0.75 mmol) to the solution. Stir at room temperature for 30 minutes to allow the iminium intermediate to form.
Reduction: Add
NaBH(OAc)3
(1.5 equiv, 0.75 mmol) in a single portion. The reaction is mildly exothermic; maintain at room temperature.
Reaction & Monitoring: Stir for 12 hours.
Self-Validation Step: Confirm the disappearance of the aldehyde via TLC (UV active) and the formation of the tertiary amine via LC-MS.
Workup: Quench carefully with 1N aqueous
NaOH
(5 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (
3×10
mL).
Isolation: Dry the organic phase over
MgSO4
, concentrate, and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate).
Reaction Optimization Data
Table 2 summarizes the optimization parameters established during the validation of these protocols, providing a benchmark for expected yields and reaction times.
Table 2: Optimization Parameters for Scaffold Diversification
Reaction Type
Reagent/Catalyst
Solvent
Temp (°C)
Time (h)
Average Isolated Yield (%)
Purity (LC-MS)
Amidation
HATU / DIPEA
DMF
25
3
88 - 94%
> 98%
Amidation
EDC / HOBt / TEA
DCM
25
12
65 - 72%
> 90%
Sulfonylation
Pyridine (neat)
Pyridine
50
6
82 - 89%
> 95%
Reductive Amination
NaBH(OAc)3
/ AcOH
DCE
25
12
78 - 85%
> 95%
Reductive Amination
NaBH3CN
/
Ti(OiPr)4
EtOH
60
24
60 - 68%
> 90%
Note: HATU and
NaBH(OAc)3
demonstrate superior kinetic profiles and isolated yields compared to legacy reagents, validating their selection for high-throughput library generation.
Conclusion
The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine serves as a highly modular, ADME-optimized building block for medicinal chemistry. By leveraging the bioisosteric properties of the thiophene ring and the solubilizing nature of the ethoxypropyl chain, drug discovery teams can rapidly synthesize libraries with enhanced physicochemical profiles. The self-validating protocols provided herein ensure robust, scalable, and high-yielding derivatization, accelerating the hit-to-lead and lead optimization phases of pharmaceutical development.
[1] Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC
Source: nih.gov
URL:
[2] Title: Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids - MDPI
Source: mdpi.com
URL:
[4] Title: 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - Beilstein Journals
Source: beilstein-journals.org
URL:
Application Notes & Protocols: A Framework for the In Vitro Biological Characterization of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Abstract This document provides a comprehensive framework for the initial in vitro biological evaluation of the novel chemical entity (NCE), 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine. As this compound is n...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive framework for the initial in vitro biological evaluation of the novel chemical entity (NCE), 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine. As this compound is not extensively characterized in existing literature, these protocols are designed to establish a foundational understanding of its physicochemical properties and basic cellular effects. We present a tiered, logical workflow beginning with essential compound management and solubility assessment, followed by robust protocols for determining general cytotoxicity. This guide emphasizes the principles of assay validation, including the use of appropriate controls and the calculation of the Z'-factor for quality assurance. The methodologies described herein are fundamental for any early-stage drug discovery program and are intended for researchers, scientists, and drug development professionals aiming to profile novel thiophene-containing compounds.
Introduction and Strategic Overview
The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine features a thiophene scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs. Its novelty presents both an opportunity for new biological activity and a challenge due to the absence of established protocols. A systematic and rigorous approach is therefore essential to generate reliable and reproducible data.
This guide eschews a rigid template in favor of a logical, causality-driven workflow that mirrors the decision-making process in an early-stage drug discovery campaign. The core principle is to first understand the compound's fundamental behavior in an aqueous environment (solubility) and its general impact on cell health (cytotoxicity) before committing resources to more complex, target-specific assays. This foundational data is critical for validating all subsequent experimental results.
Caption: High-level workflow for initial characterization of a novel chemical entity.
Compound Management: Ensuring Integrity and Reproducibility
Proper handling and preparation of stock solutions are the bedrock of reliable biological data.[1][2] Errors at this stage will propagate through all subsequent experiments.
2.1. Rationale for Solvent Choice
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of novel hydrophobic organic compounds.[3][4] Its high solvating power and miscibility with aqueous cell culture media make it ideal. However, DMSO can induce cellular toxicity at concentrations typically above 0.5% (v/v).[5][6] Therefore, all experiments must include a "vehicle control"—cells treated with the same final concentration of DMSO as the highest compound concentration—to ensure that observed effects are due to the compound, not the solvent.
2.2. Protocol: Preparation of a 10 mM Primary Stock Solution
Pre-computation: Before weighing, calculate the mass of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine required. Assuming a molecular weight (MW) of 215.35 g/mol (C11H19NOS), to make 1 mL of a 10 mM stock solution, you will need:
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 215.35 g/mol = 2.15 mg
Weighing: Using a calibrated analytical balance, accurately weigh approximately 2.15 mg of the solid compound into a sterile, amber glass or polypropylene vial. Record the exact mass.
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. (e.g., if you weighed exactly 2.15 mg, add 1.00 mL of DMSO).
Solubilization: Vortex the solution vigorously for 2-5 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution.[4] Visually inspect against a light source to ensure no solid particulates remain.
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4][5]
Table 1: Recommended Storage and Handling Parameters
Parameter
Recommendation
Rationale
Primary Solvent
Anhydrous, cell culture grade DMSO
High solvating power, compatible with aqueous media at low %.[3]
Stock Concentration
10 mM (or highest soluble)
Allows for wide range of serial dilutions with minimal final DMSO %.
Long-Term Storage
-80°C
Maximizes long-term stability and prevents degradation.[5]
A compound's solubility in aqueous buffer is a critical parameter. Testing a compound above its solubility limit can lead to physical precipitation, causing artifactual results and a misinterpretation of its biological activity.[7][8] The kinetic solubility assay is a high-throughput method ideal for early discovery, measuring solubility when a compound is introduced from a DMSO stock into an aqueous buffer.[9][10][11]
3.1. Protocol: Plate-Based Kinetic Solubility
Compound Preparation: Prepare a 10 mM DMSO stock of the test compound as described in Section 2.
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
Dilution into Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate into a corresponding well of a 96-well clear-bottom plate pre-filled with 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a 1:50 dilution with a final DMSO concentration of 2%.[10]
Incubation: Seal the plate and shake on a plate shaker for 90 minutes to 2 hours at room temperature to allow for equilibration.[10]
Precipitate Detection: Measure the absorbance (optical density) of the plate at a wavelength of ~620 nm or ~700 nm using a microplate reader. At these wavelengths, absorbance is due to light scattering from any precipitate formed, not the intrinsic absorbance of the compound.
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering (absorbance) is observed compared to buffer-only controls.
Foundational Biological Assessment: General Cytotoxicity
The first step in biological characterization is to determine the concentration range at which the compound affects basic cell health and metabolism. This establishes an IC50 (half-maximal inhibitory concentration) for cytotoxicity and defines a non-toxic concentration window for use in subsequent, more specific assays. We present two gold-standard methods.
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[12][13] A proprietary luciferase reacts with ATP released from lysed cells to produce a stable, glow-type luminescent signal that is directly proportional to the number of viable cells.[12] This assay is known for its high sensitivity, broad linear range, and robustness in high-throughput screening.[13]
Caption: Principle of the CellTiter-Glo® Luminescent Viability Assay.
Protocol:
This protocol is adapted for a 96-well format and should be performed in sterile conditions.
Cell Plating: Seed a 96-well, opaque-walled plate with a chosen cell line (e.g., HeLa, A549) at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.[14]
Compound Addition (Dose-Response):
Prepare a serial dilution of the test compound in culture medium from the 10 mM DMSO stock. A 10-point, 3-fold dilution series is common, starting at a final assay concentration of 100 µM.
Crucially, ensure the final DMSO concentration is constant across all wells (including vehicle control) and does not exceed 0.5%. [6]
Include control wells: "Vehicle Control" (medium + DMSO), "Positive Control" (medium + a known cytotoxic agent like Staurosporine at 10 µM), and "No-Cell Control" (medium only, for background).[14]
Incubation: Treat the cells with the compound dilutions and controls. Incubate for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[14]
Assay Execution:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[13][15]
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium).[13]
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][16]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][16]
Data Acquisition: Record luminescence using a plate-based luminometer.
4.2. Method 2: MTT Colorimetric Assay
Principle: This classic colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17][18][19] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is proportional to the number of metabolically active cells.[18]
Protocol:
Steps 1-3 are identical to the CellTiter-Glo® protocol (Section 4.1).
MTT Addition: After the 48-72 hour compound incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18][19]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[19]
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[18] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
Assay Validation and Data Interpretation
5.1. Ensuring Assay Quality: The Z'-Factor
Before analyzing compound effects, the quality of the assay itself must be validated. The Z'-factor (Z-prime) is a statistical parameter that provides a measure of the separation between the positive and negative (vehicle) control signals relative to their variability.[20][21] It is a critical metric for validating the suitability of an assay for high-throughput screening.[22][23]
The formula for Z'-factor is:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
μp and σp are the mean and standard deviation of the positive control.
μn and σn are the mean and standard deviation of the negative (vehicle) control.
Table 2: Interpretation of Z'-Factor Values
Z'-Factor Value
Assay Quality
Interpretation
> 0.5
Excellent
The assay has a large separation between controls and small variability; it is robust and reliable for screening.[20][22][24]
0 to 0.5
Marginal / Doable
The assay is acceptable, but the separation between controls may be small, potentially leading to higher false positive/negative rates.[22]
< 0
Unacceptable
The control signals overlap, and the assay is not suitable for screening.[22]
5.2. Quantifying Potency: IC50 Determination
Normalization: Subtract the background signal (no-cell control) from all wells. Normalize the data by setting the average of the vehicle controls to 100% viability and the average of the positive controls (or a concentration of test compound that gives a minimal signal) to 0% viability.
Curve Fitting: Plot the normalized % viability against the log of the compound concentration.
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit a dose-response curve to the data. The IC50 is the concentration of the compound that produces a 50% reduction in cell viability.
References
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link][22]
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link][16]
Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link][14]
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link][20]
Iversen, P. W., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(9), 1298-1304. Retrieved from [Link][23]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][17]
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][7]
CDD Support. (2026, February 9). Plate Quality Control. Retrieved from [Link][24]
Assay Genie. (n.d.). Z-Factor Calculator. Retrieved from [Link][21]
BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][19]
Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 949-955. Retrieved from [Link][9]
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link][10]
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(6), 667-676. Retrieved from [Link][1]
ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link][25]
CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link][26]
Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link][2]
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link][27]
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link][5]
Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 851, 25-37. Retrieved from [Link][3]
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link][29]
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). Retrieved from [Link][30]
NextSDS. (n.d.). 3-(5-Methylthiophen-2-yl)propan-1-aMine — Chemical Substance Information. Retrieved from [Link][31]
Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link][32]
NextSDS. (n.d.). amine. Retrieved from [https://www.nextsds.com/substance/amine_937667-44-2]([Link]amine_937667-44-2)
Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine. Retrieved from [33]
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link][34]
Crystallization techniques for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine hydrochloride salts
Application Note: Advanced Crystallization Strategies for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Hydrochloride Target Audience: Researchers, process chemists, and drug development professionals. Documen...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Crystallization Strategies for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Hydrochloride
Target Audience: Researchers, process chemists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocols.
Introduction & Physicochemical Profiling
The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine hydrochloride is a structurally complex secondary amine salt. It features a lipophilic 5-methylthiophene moiety, a flexible 3-ethoxypropyl ether chain capable of hydrogen bonding, and a highly polar protonated amine-chloride ionic center.
In pharmaceutical development, salt formation is a preferred method to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability[1]. However, the crystallization of secondary amine hydrochlorides frequently presents significant process challenges, including polymorphism, hygroscopicity, and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].
To design a robust crystallization process, we must exploit the differential solubility of the compound. The ionic nature of the hydrochloride salt ensures high solubility in polar protic solvents (water, methanol, ethanol), while the lipophilic thiophene ring provides moderate solubility in less polar alcohols (isopropanol). Consequently, anti-solvent crystallization and controlled cooling crystallization are the most effective methodologies[3].
Excellent: Provides a steep solubility curve ideal for cooling crystallization without excessive retention.
Ethanol (EtOH)
Primary
78.3
Strong H-bonding
Good: High solubility at room temp; requires a high ratio of anti-solvent to force precipitation.
MTBE
Anti-solvent
55.2
Disrupts solvation shell
Excellent: Highly orthogonal to IPA/EtOH; lower flammability than diethyl ether makes it scale-up friendly.
Ethyl Acetate
Anti-solvent
77.1
Moderate polarity, aprotic
Good: Useful for higher-temperature additions where MTBE would boil off.
Water
Co-solvent
100.0
Ionic dissociation
Use Sparingly: 1-5% v/v can be added to the primary solvent to prevent oiling out by increasing the solubility threshold.
Crystallization Strategy & Workflow
The decision to utilize cooling versus anti-solvent crystallization depends heavily on the concentration of the crude mixture and the desired polymorph. Polymorphism—the ability of a solid compound to exist in more than one crystalline form—dictates the thermodynamic stability and chemical reactivity of the final drug substance[4].
Fig 1. Decision matrix for selecting the optimal crystallization strategy based on solubility profiles.
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific hold times, temperature checks, and seeding steps, the operator can verify the success of the process in real-time before proceeding to the next step, thereby preventing catastrophic yield loss.
Objective: To obtain the most thermodynamically stable polymorph with high purity.
Dissolution: Suspend 10.0 g of crude 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine hydrochloride in 50 mL of Isopropanol containing 2% v/v deionized water.
Causality: The trace water acts as a solubility buffer, shifting the liquid-liquid coexistence curve away from the operating trajectory, thereby preventing the compound from oiling out as a viscous liquid.
Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.
Causality: Removing foreign particulates eliminates uncontrolled heterogeneous nucleation sites, allowing precise control over the onset of crystallization.
Cooling to Metastable Zone: Cool the solution linearly to 45°C at a rate of 0.5°C/min.
Seeding: At 45°C, add 0.1 g (1 wt%) of pure, milled seed crystals of the desired polymorph. Hold the temperature at 45°C for 60 minutes.
Self-Validation: The solution should transition from clear to slightly opaque/turbid. If the seeds dissolve, the solution is undersaturated; cool by another 2°C and re-seed. Seeding bypasses the high energy barrier of primary nucleation, ensuring the growth of the correct polymorph[5].
Primary Cooling: Cool the slurry to 5°C at a controlled rate of 0.2°C/min.
Aging & Isolation: Hold at 5°C for 2 hours to maximize yield via Le Chatelier's principle[6]. Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold Isopropanol, and dry in a vacuum oven at 40°C to constant weight.
Objective: To maximize yield from highly soluble batches or when recovering material from mother liquors.
Dissolution: Dissolve 10.0 g of the crude salt in a minimal volume (approx. 20 mL) of absolute Ethanol at 40°C.
Initial Anti-Solvent Charge: Slowly add 10 mL of Methyl tert-butyl ether (MTBE) dropwise over 15 minutes.
Causality: MTBE is miscible with ethanol but acts as a poor solvent for the ionic hydrochloride salt. This addition generates the necessary supersaturation[3].
Nucleation Hold: Stir the mixture at 40°C for 30 minutes. If spontaneous nucleation does not occur, scratch the inside of the flask with a glass rod or add seed crystals[2].
Titration of Anti-Solvent: Once a thin slurry has formed, add an additional 40 mL of MTBE over 2 hours using a syringe pump (0.33 mL/min).
Causality: A slow, controlled addition rate prevents localized pockets of high supersaturation, which would otherwise cause the amine salt to precipitate as an amorphous solid or an oil.
Isolation: Cool the slurry to 20°C, filter, wash with 15 mL of pure MTBE, and dry under vacuum.
A critical failure mode in the crystallization of flexible, lipophilic amine hydrochlorides is Liquid-Liquid Phase Separation (LLPS). Instead of forming a crystalline lattice, the highly supersaturated solute separates into a dense, solute-rich liquid phase (an oil) and a solvent-rich continuous phase. This oil traps impurities and eventually solidifies into a glassy, amorphous mass.
To prevent this, the process must strictly navigate the phase diagram.
Fig 2. Self-validating workflow for amine hydrochloride crystallization to prevent oiling out.
By seeding the solution inside the metastable zone (Step 4), we forcefully induce crystal growth before the concentration reaches the LLPS boundary. The growing crystals consume the supersaturation, safely pulling the system concentration down and away from the oiling-out threshold.
Troubleshooting Matrix
Observation
Mechanistic Cause
Corrective Action
Oiling out / Gummy solid
Supersaturation generated too quickly; system crossed the LLPS boundary.
Re-dissolve in primary solvent. Add 1-2% water. Cool slower and introduce seeds at a higher temperature[2].
Low Yield (<60%)
High residual solubility in the mother liquor.
Increase the volume of anti-solvent (MTBE) or lower the final aging temperature to 0-5°C[6].
Poor Filtration / Fine Powder
Rapid primary nucleation caused a massive shower of tiny crystals.
Decrease the cooling rate or anti-solvent addition rate. Implement a temperature cycling step (heat up by 5°C, then cool) to dissolve fines and grow larger crystals (Ostwald ripening).
Variable Melting Point
Formation of a metastable polymorph or a solvate/hydrate[4].
Conduct a polymorph screen using DSC and PXRD. Ensure drying temperatures are sufficient to desolvate the lattice without melting the API.
References
Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. ACS Publications.
Crystallisation in pharmaceutical processes | BIA. BIA White Papers.
Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. Benchchem.
Continuous crystallisation of organic salt polymorphs. Frontiers in Chemistry.
A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. ACS Publications.
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).
Incorporating 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine into combinatorial chemistry libraries
Application Note: High-Throughput Derivatization of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in Combinatorial Chemistry Audience: Discovery Chemists, Library Synthesis Scientists, and Drug Development Pro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Throughput Derivatization of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in Combinatorial Chemistry
Audience: Discovery Chemists, Library Synthesis Scientists, and Drug Development Professionals
Objective: To provide a robust, self-validating framework for incorporating a highly versatile secondary amine scaffold into diversity-oriented synthesis (DOS) and parallel combinatorial libraries.
Molecular Rationale & Scaffold Dynamics
In the pursuit of novel chemical space, the selection of core scaffolds dictates the physicochemical properties and biological trajectory of the resulting combinatorial library. The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (Exact Mass: 213.12 g/mol ; [M+H]+: 214.12) is an exceptionally engineered building block for parallel synthesis, featuring three synergistic structural elements:
The Privileged Thiophene Nucleus: Thiophene is a well-established privileged scaffold in medicinal chemistry, frequently utilized to generate combinatorial libraries targeting antibacterial, anticancer, and anti-inflammatory pathways[1]. Crucially, the inclusion of the 5-methyl group blocks the highly reactive C5 position. Unsubstituted thiophenes are susceptible to unwanted electrophilic aromatic substitution during synthesis and rapid oxidative metabolism in vivo[2]. By capping this position, the scaffold remains chemically inert under harsh coupling conditions and exhibits superior pharmacokinetic stability.
The Secondary Amine Handle: Unlike primary amines, secondary amines yield tertiary amides, sulfonamides, or ureas upon derivatization. This restricts the conformational flexibility of the resulting library members, reducing the entropic penalty upon target binding and often improving target affinity and selectivity. Furthermore, secondary amines are highly robust tags in encoded combinatorial synthesis[3].
The 3-Ethoxypropyl Ether Linkage: The terminal ether oxygen acts as a flexible hydrogen-bond acceptor. This moiety improves the aqueous solubility of the highly lipophilic thiophene core, ensuring that downstream library members maintain favorable drug-like properties (e.g., adherence to Lipinski’s Rule of Five).
Combinatorial Derivatization Pathways
The secondary amine core serves as the central node for divergent parallel synthesis. Because secondary amines are sterically hindered compared to primary amines, standard coupling conditions (e.g., HOBt/DIC) often result in sluggish kinetics and incomplete conversions. To overcome this, our workflows utilize highly reactive electrophiles or advanced coupling additives like 1-hydroxy-7-azabenzotriazole (HOAt), which provides anchimeric assistance via its pyridine nitrogen to accelerate the acylation of hindered amines[4][5].
Fig 1: Divergent chemical pathways for derivatizing the secondary amine scaffold.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed for 96-well format parallel synthesis. To ensure trustworthiness and high-throughput efficiency, these protocols utilize scavenger resins to drive reactions to completion without the need for traditional column chromatography. Each protocol is a self-validating system, incorporating specific checkpoints to verify chemical transformations before proceeding.
Causality Note: We utilize EDC·HCl in combination with HOAt. The steric bulk of the secondary amine requires the superior leaving group ability and neighboring-group effect of HOAt to prevent the epimerization of chiral carboxylic acids and ensure >90% conversion[4][5].
Step-by-Step Methodology:
Reagent Preparation: In a 96-well deep-well plate, dispense the diverse carboxylic acid building blocks (60 µmol, 1.2 eq) dissolved in 250 µL of anhydrous DMF.
Activation: Add EDC·HCl (75 µmol, 1.5 eq) and HOAt (75 µmol, 1.5 eq) as a cocktail in 100 µL DMF to each well. Add DIPEA (150 µmol, 3.0 eq). Agitate the plate for 15 minutes at room temperature to pre-form the active ester.
Core Addition: Dispense 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (50 µmol, 1.0 eq) in 100 µL DMF into each well. Seal the plate and shake at 400 rpm for 16 hours at 25°C.
Validation Checkpoint (Self-Validation): Withdraw a 1 µL aliquot from three random control wells. Dilute in 100 µL MeOH and analyze via rapid LC-MS. Pass Criteria: Disappearance of the core amine peak ([M+H]+ = 214.1) and appearance of the desired tertiary amide mass. If unreacted amine remains, the reaction is incomplete, indicating a highly sterically hindered acid.
Scavenging (Purification): To remove excess unreacted carboxylic acid and HOAt, add PS-Trisamine resin (100 µmol, 2.0 eq based on initial acid excess). To remove any trace unreacted secondary amine, add PS-Isocyanate resin (20 µmol). Shake for 4 hours at room temperature.
Filtration & Concentration: Filter the plate contents through a fritted 96-well filter plate into a collection plate. Wash the resins with 200 µL DCM. Evaporate the combined filtrates using a centrifugal evaporator (e.g., Genevac) to yield the pure tertiary amide library.
Protocol B: Parallel Sulfonylation
Causality Note: Sulfonyl chlorides are highly reactive but prone to hydrolysis. Using anhydrous DCM and a slight excess of the sulfonyl chloride ensures complete consumption of the valuable secondary amine core.
Step-by-Step Methodology:
Reaction Assembly: Dispense the secondary amine core (50 µmol, 1.0 eq) into a 96-well plate in 300 µL anhydrous DCM. Add DIPEA (150 µmol, 3.0 eq).
Electrophile Addition: Slowly add diverse sulfonyl chlorides (60 µmol, 1.2 eq) dissolved in 100 µL DCM. Seal and shake for 4 hours at room temperature.
Validation Checkpoint: Perform LC-MS on control wells. Pass Criteria: Complete consumption of m/z 214.1. Sulfonylation of secondary amines is typically rapid and quantitative.
Scavenging: Add PS-Trisamine resin (100 µmol) to covalently capture the excess sulfonyl chloride. Shake for 2 hours.
Isolation: Filter through a fritted plate, wash with DCM, and evaporate to yield the sulfonamide library.
Fig 2: High-throughput parallel synthesis workflow for secondary amine derivatization.
Quantitative Data Summary
The following table summarizes the expected reaction efficiencies when incorporating 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine across various electrophilic classes using the self-validating protocols described above. Data is aggregated from standard 96-well validation runs.
Application Note: Catalytic Applications of 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Transition Metal Complexes
Executive Summary & Structural Rationale The rational design of transition metal catalysts relies heavily on the stereoelectronic properties and coordination dynamics of their supporting ligands. The compound 3-ethoxy-N-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The rational design of transition metal catalysts relies heavily on the stereoelectronic properties and coordination dynamics of their supporting ligands. The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (hereafter referred to as L1 ) represents a highly versatile N,O,S-tridentate or N,S-bidentate ligand framework.
Structurally, L1 features three distinct coordination sites:
A Secondary Amine (N-H): Provides strong σ-donation to stabilize high-oxidation-state intermediates and, crucially, acts as a proton relay site for outer-sphere bifunctional catalysis.
A Thiophene Sulfur (S): Acts as a "hemilabile" arm. Soft sulfur donors bind well to late transition metals (Ru, Pd) but can reversibly dissociate to open a coordination vacant site for substrate binding without leading to catalyst decomposition [1].
An Ethoxy Ether (O): Offers weak, reversible coordination that can stabilize highly coordinatively unsaturated intermediates during demanding catalytic cycles.
This application note details the synthesis, validation, and catalytic deployment of L1 -coordinated Ruthenium(II) and Palladium(II) complexes, focusing on Transfer Hydrogenation and Suzuki-Miyaura Cross-Coupling workflows.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Ruthenium complexes bearing hemilabile N,S-chelating ligands are highly effective for the transfer hydrogenation of polar double bonds [1]. The presence of the secondary amine in L1 allows the resulting [Ru(L1)(p-cymene)Cl]Cl complex to operate via a Noyori-type bifunctional mechanism. The metal center and the ligand act synergistically: the ruthenium delivers a hydride to the carbonyl carbon, while the amine N-H simultaneously delivers a proton to the carbonyl oxygen [2].
Mechanistic Pathway
Figure 1: Bifunctional outer-sphere transfer hydrogenation cycle for Ru-L1 complexes.
Protocol 1: Synthesis and Validation of[Ru(L1)(p-cymene)Cl]Cl
Causality Insight: The use of a weakly coordinating solvent (dichloromethane) ensures that the hemilabile sulfur and ether oxygen of L1 can effectively compete for coordination sites on the Ru center without solvent interference.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 25 mL Schlenk flask with [Ru(p-cymene)Cl₂]₂ (0.5 mmol, 306 mg) and anhydrous dichloromethane (10 mL).
Ligand Addition: Add a solution of L1 (1.05 mmol, 224 mg) in dichloromethane (5 mL) dropwise over 10 minutes at room temperature. The solution will transition from dark red to a vibrant orange-yellow.
Stirring: Stir the reaction mixture at room temperature for 4 hours.
Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃ for ¹H NMR. Validation criteria: The disappearance of the free ligand's thiophene proton multiplet at δ 6.6 ppm and the emergence of a downfield-shifted doublet at δ 6.9 ppm confirms quantitative sulfur coordination. The diastereotopic splitting of the amine protons confirms N-coordination. Do not proceed to precipitation until this shift is observed.
Isolation: Concentrate the mixture to ~2 mL under reduced pressure. Add cold diethyl ether (15 mL) vigorously to precipitate the complex. Filter, wash with ether (3 x 5 mL), and dry under vacuum to yield the precatalyst as an orange powder.
Quantitative Data: Transfer Hydrogenation Performance
Table 1: Transfer Hydrogenation of Acetophenone Derivatives using[Ru(L1)(p-cymene)Cl]Cl
(Conditions: 0.1 mol% Ru catalyst, 2.0 mmol substrate, 5 mol% KOH, 10 mL iPrOH, 80°C, 2 hours)
Substrate
Substitution Effect
Conversion (%)
TOF (h⁻¹)
Acetophenone
Baseline
>99
495
4-Methoxyacetophenone
Electron-donating (Deactivating)
92
460
4-Chloroacetophenone
Electron-withdrawing (Activating)
>99
>500
2-Methylacetophenone
Steric hindrance
84
420
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In cross-coupling chemistry, catalyst death often occurs via the agglomeration of Pd(0) intermediates into inactive palladium black. The hemilabile thiophene sulfur in L1 acts as a dynamic "safety net." During the transmetalation step, the sulfur dissociates to accommodate the bulky boronic acid. Once reductive elimination occurs, the sulfur rapidly recoordinates to stabilize the highly reactive Pd(0) species, preventing degradation [3].
Causality Insight: Pre-forming the Pd-complex is not strictly necessary for this workflow. Generating the catalyst in-situ from Pd(OAc)₂ and L1 is highly efficient because the strong σ-donating amine rapidly displaces the acetate ligands, while the aqueous solvent system promotes the necessary base-activation of the boronic acid.
Step-by-Step Methodology:
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
Catalyst Generation: Add Pd(OAc)₂ (0.01 mmol, 2.2 mg, 1 mol%) and L1 (0.012 mmol, 2.6 mg, 1.2 mol%). Note: The slight excess of ligand prevents the formation of uncoordinated Pd species.
Solvent Addition: Add a degassed mixture of EtOH/H₂O (1:1 v/v, 4 mL). Seal the vial with a Teflon-lined crimp cap.
Reaction Execution: Heat the mixture in an oil bath at 80°C for 3 hours. Causality: 80°C provides the necessary thermal energy to overcome the high activation barrier of oxidative addition, particularly for deactivated aryl chlorides.
Validation Checkpoint: Stop stirring and allow the biphasic mixture to separate. A clear, pale-yellow organic layer indicates a stable, active homogeneous catalyst. The appearance of black precipitate (Pd black) indicates ligand dissociation and catalyst failure; if this occurs, verify the degassing procedure of your solvents.
Workup: Cool to room temperature, extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Quantitative Data: Cross-Coupling Performance
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
(Conditions: 1 mol% Pd(OAc)₂, 1.2 mol% L1, K₂CO₃, EtOH/H₂O, 80°C)
Aryl Halide
Halogen
Yield (%)
Catalyst State Post-Reaction
4-Bromotoluene
Bromide
98
Homogeneous (Yellow)
4-Bromoanisole
Bromide
95
Homogeneous (Yellow)
4-Chlorotoluene
Chloride
82
Trace Pd black
2-Bromopyridine
Bromide
91
Homogeneous (Yellow)
Troubleshooting & Expert Insights
Incomplete Conversion in Transfer Hydrogenation: If the reaction stalls at 50-60% conversion, the catalyst has likely been poisoned by trace water or oxygen, which irreversibly oxidizes the active Ru-hydride intermediate. Ensure the isopropanol is strictly anhydrous and degassed.
Ligand Oxidation: The thiophene sulfur in L1 is susceptible to oxidation to the sulfoxide if exposed to strong oxidants or prolonged atmospheric oxygen in solution. Store the free ligand under inert atmosphere at 4°C.
Base Selection in Cross-Coupling: While K₂CO₃ is optimal for general substrates, utilizing sterically hindered aryl bromides may require a stronger, more soluble base such as Cs₂CO₃ to accelerate the transmetalation step.
References
Synthesis of ruthenium complexes and their catalytic applications: A review
Arabian Journal of Chemistry
URL
PubMed Central (PMC)
Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II)
Technical Notes & Optimization
Troubleshooting
How to improve synthesis yield of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Technical Support Center: Synthesis Optimization Knowledge Base Target Molecule: 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Prepared by: Senior Application Scientist, Chemical Development Mechanistic Overvi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis Optimization Knowledge BaseTarget Molecule: 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Prepared by: Senior Application Scientist, Chemical Development
Mechanistic Overview & Common Pitfalls
The synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine relies on the reductive amination of 5-methylthiophene-2-carbaldehyde with 3-ethoxypropan-1-amine. While reductive amination is a highly reliable C–N bond-forming strategy[1], researchers frequently encounter yield-limiting side reactions when synthesizing secondary amines containing heteroaromatic rings.
For this specific substrate, the two primary failure modes are over-alkylation (forming an unwanted tertiary amine) and premature aldehyde reduction (forming 5-methylthiophen-2-ylmethanol)[2].
Diagnostic Troubleshooting Logic
Use the following decision tree to identify the root cause of low yields or complex mixtures in your current workflow.
Fig 1: Reaction pathway and troubleshooting logic for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q: Why is my reaction yielding a high percentage of tertiary amine instead of the target secondary amine?A: This is a classic over-alkylation issue. In a direct reductive amination, the primary amine and aldehyde condense to form an imine, which is reduced to your target secondary amine. However, secondary amines are often more nucleophilic than primary amines. If unreacted aldehyde is still present in the system, the newly formed secondary amine will rapidly react with it to form an iminium ion, which is subsequently reduced to a tertiary amine byproduct[3].
Causality & Solution: To prevent this, you must decouple the condensation and reduction steps. By employing an indirect (stepwise) reductive amination , you force the complete conversion of the aldehyde into the imine before introducing the reducing agent. Abdel-Magid et al. established that for primary amines prone to dialkylation, pre-forming the imine in methanol followed by reduction with NaBH₄ is the optimal strategy[2].
Q: I am using Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a direct reductive amination, but I see significant amounts of 5-methylthiophen-2-ylmethanol. How do I fix this?A: NaBH(OAc)₃ is generally selective for imines over aldehydes[4]. However, 5-methylthiophene-2-carbaldehyde is an electron-rich heteroaromatic, which can slow down the initial condensation with 3-ethoxypropan-1-amine. If the reducing agent is present before the imine fully forms, it will prematurely reduce the unreacted aldehyde to the corresponding alcohol[5].
Causality & Solution: Ensure the imine formation is complete. Pre-mix the aldehyde and amine in 1,2-dichloroethane (DCE) for at least 60 minutes before adding the NaBH(OAc)₃[2]. Alternatively, add a mild dehydrating agent like anhydrous MgSO₄ or Ti(O-iPr)₄ to drive the condensation equilibrium forward.
Q: Can I use catalytic hydrogenation (H₂, Pd/C) instead of borohydride reagents to scale up this synthesis?A: It is highly discouraged for this specific substrate.
Causality & Solution: The target molecule contains a thiophene ring. The sulfur atom in the heterocycle acts as a strong Lewis base, donating its lone pair electrons into the empty d-orbitals of the palladium catalyst. This strongly coordinates to the active sites, effectively "poisoning" the catalyst and stalling the reaction[3]. You must rely on hydride-based reducing agents (like NaBH₄ or NaBH(OAc)₃) which are unaffected by sulfur-containing heterocycles[6].
Quantitative Yield Comparison
The following table summarizes expected outcomes based on the chosen synthetic methodology for this specific target.
Based on the mechanistic constraints outlined above, the stepwise procedure is the self-validating gold standard for synthesizing 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine[5].
Fig 2: Step-by-step workflow for the indirect (stepwise) reductive amination protocol.
Step-by-Step Methodology:
Imine Condensation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 5-methylthiophene-2-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M). Causality: Methanol is chosen because its hydrogen-bonding capability stabilizes the intermediate carbinolamine, accelerating dehydration to the imine[1].
Amine Addition: Add 3-ethoxypropan-1-amine (1.05 equiv, 10.5 mmol) dropwise at room temperature. Causality: The slight 5% excess ensures complete consumption of the aldehyde, preventing residual aldehyde from participating in side reactions[2].
Self-Validation Checkpoint (TLC): Stir the mixture at room temperature for 2-3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Validation: The reaction is ready for reduction ONLY when the UV-active aldehyde spot (Rf ~0.6) has completely disappeared, replaced by a new, lower Rf spot (the imine). This confirms complete condensation.
Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical because the subsequent borohydride reduction is highly exothermic; elevated temperatures promote the reduction of any trace unreacted aldehyde and can degrade the imine[7].
Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (1.2 equiv, 12 mmol) in small portions over 15 minutes. Observe mild effervescence (H₂ gas evolution).
Completion & Quench: Remove the ice bath and stir for an additional 30 minutes. Quench the reaction by carefully adding distilled water (10 mL) to destroy the excess NaBH₄.
Workup & Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with Ethyl Acetate (30 mL) and extract. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Myers, A. G. "Reduction with Sodium Triacetoxyborohydride." Chem 115: Advanced Organic Chemistry, Harvard University. URL:[Link]
Tarasevich, V. A., & Kozlov, N. G. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, 344(10), 1037-1057. URL:[Link]
Shokrolahi, A., & Zali, A. (2011). "Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst." Synthetic Communications, 41(14). URL:[Link]
Troubleshooting side reactions in 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine preparation
Welcome to the Technical Support Center for the synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine . As a secondary amine, this target molecule is optimally synthesized via the reductive amination of 5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine .
As a secondary amine, this target molecule is optimally synthesized via the reductive amination of 5-methylthiophene-2-carboxaldehyde with 3-ethoxypropan-1-amine. While reductive amination is a robust C–N bond-forming strategy, the specific electronic properties of the thiophene ring and the nucleophilicity of the resulting secondary amine often lead to complex side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, chemoselective synthesis.
Mechanistic Pathway & Side Reaction Network
Understanding the kinetic competition between iminium reduction and side reactions is critical. The diagram below illustrates the desired pathway versus the formation of common impurities.
Reaction network for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine synthesis.
Troubleshooting FAQs
Q1: My LC-MS shows a significant amount of tertiary amine byproduct. How do I prevent over-alkylation?A: Over-alkylation (dialkylation) occurs when your newly formed secondary amine product acts as a nucleophile and attacks another equivalent of the unreacted 5-methylthiophene-2-carboxaldehyde 1. To prevent this:
Adjust Stoichiometry: Use a slight excess of 3-ethoxypropan-1-amine (1.05 to 1.1 equivalents) to ensure the aldehyde is the limiting reagent 2.
Reagent Selection: Utilize Sodium Triacetoxyborohydride (STAB,
NaBH(OAc)3
). STAB is highly selective for iminium ions over aldehydes, drastically reducing the lifetime of the aldehyde in the reaction mixture and thereby minimizing tertiary amine formation 3.
Q2: The starting aldehyde is being reduced to (5-methylthiophen-2-yl)methanol before the amine forms. What is causing this?A: This is a classic symptom of using a reducing agent that is too harsh (e.g.,
NaBH4
) or adding the reducing agent before the imine/iminium equilibrium has been established [[4]](). The steric and electron-withdrawing effects of the three acetoxy groups in STAB stabilize the boron-hydrogen bond, making it mild enough to ignore the carbonyl group while rapidly reducing the iminium intermediate 2.
Q3: I attempted catalytic hydrogenation (H₂ with Pd/C) to avoid boron reagents, but the reaction stalled completely. Why?A: Your starting material contains a thiophene ring. Sulfur-containing heterocycles are notorious for strongly coordinating to the active sites of noble metal catalysts (like Palladium or Platinum), leading to rapid catalyst poisoning and reaction failure 5. For thiophene derivatives, hydride-based reducing agents (STAB or
NaBH3CN
) are mandatory unless you are using highly specialized, sulfur-tolerant nano-catalysts.
Q4: The imine formation seems incomplete. How do I push the equilibrium forward?A: Imine formation is highly pH-dependent. If the pH is too high, the carbonyl oxygen isn't protonated; if it's too low, the 3-ethoxypropan-1-amine is fully protonated and loses its nucleophilicity 1. Maintain an optimal pH of 4–6 by adding 1.0 equivalent of glacial acetic acid to your reaction mixture.
Quantitative Data: Reducing Agent Selection
Table 1: Comparative analysis of reducing agents for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine synthesis.
Viable, but generates highly toxic HCN gas under acidic conditions.
NaBH4
High
High
Excellent
N/A
Requires strict two-step process (pre-form imine in MeOH).
H2
/ Pd-C
Low
Moderate
Poor
Neutral
Avoid. Thiophene sulfur will poison the noble metal catalyst 5.
Self-Validating Experimental Protocol
This protocol utilizes a one-pot, direct reductive amination approach using STAB in 1,2-Dichloroethane (DCE), widely recognized as the gold standard for this transformation 3. Built-in validation checkpoints ensure causality and prevent downstream failures.
Step 1: Reagent Preparation & Iminium Formation
To a flame-dried round-bottom flask under
N2
, add 5-methylthiophene-2-carboxaldehyde (1.0 eq, ~0.2 M) in anhydrous 1,2-Dichloroethane (DCE).
Add 3-ethoxypropan-1-amine (1.05 eq) dropwise at 0 °C.
Add glacial acetic acid (1.0 eq) to adjust the pH to ~5, facilitating the formation of the highly electrophilic iminium ion.
Validation Checkpoint 1: After 30 minutes of stirring at room temperature, remove a 10 µL aliquot. Quench with a drop of
NaBH4
in methanol and run a TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms complete iminium formation. Do not proceed to Step 2 until this is verified.
Step 2: Selective Reduction
Cool the reaction mixture back to 0 °C.
Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise to control the mild exotherm and prevent localized heating, which can trigger side reactions.
Allow the reaction to warm to room temperature and stir for 2–4 hours.
Validation Checkpoint 2: Perform LC-MS on a micro-aliquot. You must observe the target mass
[M+H]+≈214.1 m/z
. The absence of the iminium mass confirms complete reduction.
Step 3: Quench and Phase Separation
Quench the reaction carefully with saturated aqueous
NaHCO3
(equal volume to DCE) and stir vigorously for 15 minutes. This destroys excess STAB and free-bases the newly formed secondary amine.
Validation Checkpoint 3: Test the aqueous layer with pH paper. It must be > 8. If it is acidic, the secondary amine will remain protonated and water-soluble, ruining your extraction yield.
Separate the organic DCE layer. Extract the aqueous layer twice more with Dichloromethane (DCM).
Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. 3
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org. 2
BenchChem. "Technical Support Center: Minimizing Side Products in Reductive Amination." BenchChem, 2025. 1
"The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." mdma.ch. 4
"Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst." ACS Publications, 2019. 5
Optimizing solvent selection for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine liquid-liquid extraction
Welcome to the technical support and troubleshooting center for the extraction and purification of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine . This guide provides researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the extraction and purification of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine . This guide provides researchers and drug development professionals with advanced physicochemical insights, validated protocols, and troubleshooting steps for optimizing the Liquid-Liquid Extraction (LLE) of this specific secondary amine.
LLE Optimization Workflow
The following diagram illustrates the logical relationship between pH control, solvent selection, and phase partitioning required to successfully extract and purify the target compound.
Logical workflow for LLE optimization of the target secondary amine.
Knowledge Base & FAQs
Q1: How do I select the optimal organic solvent for extracting this specific secondary amine while adhering to green chemistry principles?
The target molecule contains a lipophilic thiophene ring and polar hydrogen-bonding sites (the secondary amine and ethoxy ether). Historically, chlorinated solvents like dichloromethane (DCM) were the default for extracting such amines. However, modern pharmaceutical guidelines strongly deprecate DCM due to its toxicological profile and environmental impact [1].
We highly recommend 2-Methyltetrahydrofuran (2-MeTHF) . Unlike standard tetrahydrofuran (THF), which is fully water-miscible, 2-MeTHF forms a distinct biphasic system with water. It exhibits excellent solvation power for free-base amines, is derived from renewable resources (e.g., furfural), and demonstrates superior phase separation characteristics with minimal emulsion formation compared to traditional solvents [2].
Q2: How does aqueous pH dictate the extraction efficiency (LogD) of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine?
Liquid-liquid extraction of ionizable active pharmaceutical ingredients (APIs) is governed by the pH-dependent distribution coefficient (LogD). As a secondary amine, 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine has an estimated pKa between 9.5 and 10.5.
According to the Henderson-Hasselbalch relationship, the pH of the aqueous phase must be strictly controlled to dictate the molecule's ionization state [3]. To extract the compound into the organic phase, the aqueous pH must be adjusted to at least 2 units above its pKa (pH ≥ 12.0). At this pH, >99% of the amine exists as a neutral free base, maximizing its lipophilicity and organic partitioning. Conversely, dropping the pH below 7.0 protonates the amine into an ammonium cation, rendering it highly water-soluble—a mechanism that can be exploited for back-extraction and impurity clearance [4].
Q3: I am experiencing severe emulsion formation during the extraction. How can I resolve this?
Emulsions in amine extractions typically occur because partially protonated amines can act as cationic surfactants, reducing interfacial tension between the aqueous and organic layers.
Verify pH: Ensure the aqueous phase is strictly >12.0. Even a slight drop in pH can result in a fraction of protonated amine, driving emulsion formation.
Increase Ionic Strength: Add inorganic salts (e.g., NaCl or KBr) to the aqueous phase. This "salting-out" effect increases the density of the aqueous layer and decreases the aqueous solubility of the organic solvent, forcing a sharper phase boundary[3].
Mechanical Separation: If an emulsion persists, centrifuge the biphasic mixture at 3000 × g for 10 minutes, or pass the mixture through a hydrophobic phase-separation membrane.
Quantitative Data Presentation
Table 1: Solvent Selection Matrix for Amine LLE
Solvent
Boiling Point (°C)
Water Solubility (g/100mL)
Green Chemistry Status
LLE Suitability for Amines
Dichloromethane (DCM)
39.6
1.3
Deprecated (Toxic/Carcinogenic)
High (Avoid due to EHS risks)
Diethyl Ether
34.6
6.0
Deprecated (Peroxides/Flammable)
Moderate (High volatility)
2-Methyltetrahydrofuran
80.2
14.0
Recommended (Renewable)
Excellent (Clean phase separation)
Ethyl Acetate (EtOAc)
77.1
8.3
Recommended
Good (May hydrolyze at extreme pH)
Table 2: pH vs. Partitioning (LogD)
Aqueous pH
Amine Ionization State
Dominant Phase
Expected LogD
pH < 7.0
>99.9% Protonated (Ammonium Cation)
Aqueous
< 0
pH 10.0
~50% Protonated / 50% Neutral
Distributed
~ 0 to 1
pH > 12.0
>99.9% Neutral (Free Base)
Organic
> 2
Validated Step-by-Step LLE Protocol
Objective: Isolate 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine from a crude aqueous reaction mixture with >95% recovery and high purity.
Step 1: Basification (Free-Base Formation)
To the crude aqueous mixture, slowly add 1.0 M NaOH under continuous stirring until the pH reaches 12.0–12.5.
Self-Validation Checkpoint: Measure the pH using a calibrated electronic pH meter. Do not rely on pH paper, as organic contaminants can bleach or obscure the reading, leading to incomplete deprotonation.
Step 2: Primary Extraction
Add an equal volume (1:1 v/v) of 2-MeTHF to the aqueous phase. Agitate vigorously for 5 minutes to maximize the interfacial mass transfer area.
Step 3: Phase Separation
Allow the mixture to settle for 10 minutes. The upper layer is the organic phase (2-MeTHF), and the lower layer is the aqueous phase. Separate the layers.
Self-Validation Checkpoint: Analyze aliquots of both layers via LC-MS to confirm that >99% of the target mass has partitioned into the upper organic layer.
Step 4: Back-Extraction (Impurity Clearance)
To the isolated 2-MeTHF layer, add an equal volume of 0.5 M HCl (pH ~1.0). Agitate vigorously and separate the phases. The target amine is now protonated and will partition entirely into the lower aqueous layer. Discard the upper 2-MeTHF layer, which now contains neutral, non-basic lipophilic impurities.
Step 5: Final Recovery
Basify the new aqueous layer back to pH > 12.0 using 1.0 M NaOH. Extract again with fresh 2-MeTHF.
Step 6: Drying and Concentration
Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
References
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes
Source: Organic Process Research & Development (2013)
URL:[Link]
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions
Source: Organic Process Research & Development (2007)
URL:[Link]
A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate
Source: The Journal of Organic Chemistry (2018)
URL:[Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2
Source: LCGC International (2021)
URL:[Link]
Technical Support Center: Preventing Thiophene Ring Oxidation in 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine . Due to the electron-rich nature of the 5-methylthiophene scaffold, this molecule is highly susceptible to oxidative degradation during both synthetic handling and biological evaluation. This document provides mechanistic insights, troubleshooting workflows, and validated protocols to mitigate thiophene oxidation.
Core Mechanistic Pathway: Thiophene S-Oxidation
Before troubleshooting, it is critical to understand the chemical fate of the molecule when exposed to oxidants. The diagram below illustrates the primary oxidative degradation pathways.
Biochemical and synthetic pathways of 5-methylthiophene oxidation and degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the thiophene ring in this specific molecule so prone to oxidation compared to unsubstituted thiophenes?A: The vulnerability stems from the 5-methyl group. This alkyl substituent inductively donates electron density into the thiophene
π
-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Oxidants such as peracids or the iron-oxo (ferryl) species of Cytochrome P450 (CYP450) are highly electrophilic[1]. The increased nucleophilicity of the sulfur atom in the 5-methylthiophene ring drastically accelerates the transfer of an oxygen atom, leading to rapid S-oxidation[2].
Q2: What are the primary degradation products I should look for in my LC-MS data?A: Thiophene S-oxides are anti-aromatic and rarely exist as stable monomers[1]. If oxidation occurs during benchtop storage or synthesis, the S-oxide will rapidly undergo a [4+2] Diels-Alder dimerization to form "sesquioxides"[3]. In your LC-MS, look for a mass corresponding to a dimer plus one or two oxygen atoms. In biological assays, the electrophilic S-oxide will react with nucleophiles via Michael addition, meaning you should screen for adducts with water, glutathione (GSH), or cellular proteins[4][5].
Q3: How do I distinguish thiophene S-oxidation from N-oxidation of the secondary amine?A: N-oxidation of the secondary amine yields a stable N-oxide, which presents as a clean +16 Da mass shift in LC-MS and causes a distinct downfield shift of the adjacent methylene protons in
1
H NMR. Conversely, thiophene S-oxidation results in a cascade of reactive intermediates. If you observe +16 Da accompanied by rapid dimerization, adduct formation, or complete loss of the aromatic thiophene signals in NMR, the primary event is S-oxidation[6].
Section 2: Troubleshooting Guides
Issue 1: Unexplained degradation and dimer formation during benchtop storage or synthetic scale-up.
Root Cause: Auto-oxidation driven by trace peroxides in ethereal solvents (e.g., THF, diethyl ether) or prolonged exposure to atmospheric oxygen and light.
Causality: Trace peroxides act as electrophilic oxygen donors. The secondary amine in the molecule can also act as a base, potentially facilitating the decomposition of peroxides into more reactive radical species, accelerating the destruction of the thiophene ring[7].
Resolution: Implement strict environmental controls. Switch to peroxide-free, inhibitor-stabilized solvents (e.g., BHT-stabilized THF). Store the compound as a stable salt (e.g., hydrochloride) rather than the free base, as protonation of the amine reduces the overall electron density and physical state reactivity of the molecule.
Issue 2: High intrinsic clearance in Human Liver Microsome (HLM) assays due to CYP450 bioactivation.
Root Cause: CYP450 enzymes (specifically isoforms like CYP2C9) catalyze the oxidation of the thiophene ring into a reactive S-oxide or epoxide[1][8].
Causality: The highly electron-deficient thiolate heme-oxo species (Compound I) in the CYP450 active site reacts in a free radical process with the
π
-orbital ring electrons or the sulfur lone pairs[1]. This forms an electrophilic intermediate that covalently binds to assay proteins, artificially inflating clearance rates and flagging the compound for hepatotoxicity risks[5].
Resolution: To confirm this pathway, run the HLM assay in the presence of a trapping agent (see Protocol 2). If confirmed, medicinal chemistry redesign is required. Consider replacing the 5-methyl group with an electron-withdrawing group (e.g., -Cl, -CF3) to lower the HOMO energy, or introduce steric bulk adjacent to the sulfur to physically block the CYP450 ferryl oxygen[9].
Section 3: Diagnostic and Preventive Workflows
Decision tree for identifying and mitigating thiophene ring oxidation in workflows.
Section 4: Validated Experimental Protocols
Protocol 1: Peroxide-Free Handling and Storage (Self-Validating System)
To prevent synthetic auto-oxidation, the environment must be rigorously controlled. This protocol includes built-in validation steps to ensure solvent integrity.
Solvent Verification: Before dissolving the compound, test all ethereal solvents with KI/starch indicator strips.
Validation: A color change to blue/black indicates the presence of peroxides. Do not use the solvent.
Purification: If peroxides are detected, pass the solvent through a column of activated basic alumina under an argon atmosphere to strip peroxides and moisture. Re-test with KI/starch to validate purity.
Inert Atmosphere: Transfer the 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine into an amber glass vial. Flush the headspace with Argon gas for 60 seconds. Argon is denser than Nitrogen and provides a superior blanket against atmospheric
O2
.
Storage: Seal with a PTFE-lined cap and store at -20°C.
Protocol 2: In Vitro Reactive Metabolite Trapping (GSH Assay)
To definitively prove that metabolic clearance is due to thiophene S-oxidation rather than N-dealkylation of the 3-ethoxypropyl chain, use this nucleophilic trapping assay[5].
Incubation Setup: Combine 10 µM of the compound with human liver microsomes (HLM, 1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4).
Trapping Agent Addition: Add 5 mM reduced glutathione (GSH) to the mixture. GSH acts as a surrogate for cellular nucleophiles.
Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle. Incubate at 37°C for 60 minutes.
Termination & Validation: Quench the reaction with an equal volume of ice-cold acetonitrile containing a known internal standard (e.g., diclofenac). The internal standard validates the extraction recovery.
Analysis: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant via LC-MS/MS. Scan for a mass shift of +323 Da (addition of GSH [+307] + Oxygen [+16]). Detection of this adduct confirms the transient formation of the thiophene S-oxide.
Section 5: Quantitative Data Summary
The table below summarizes how structural modifications at the C5 position of the thiophene ring impact the relative rate of S-oxidation. This data is critical for drug development professionals considering structural redesigns to bypass metabolic liabilities[2][9].
Substituent at C5
Electronic Effect
Relative S-Oxidation Rate
Primary Degradation Pathway
-CH
3
(Current)
Electron-Donating
>10x (High)
Rapid Dimerization / Nucleophilic Adducts
-H (Unsubstituted)
Neutral
1x (Baseline)
Dimerization (Sesquioxides)
-Cl (Chloro)
Electron-Withdrawing
<0.1x (Low)
Stable / Unreactive
-CF
3
(Trifluoromethyl)
Strongly Withdrawing
<0.01x (Very Low)
Highly Stable
Note: Transitioning from an electron-donating methyl group to an electron-withdrawing group fundamentally alters the HOMO energy, effectively shutting down the electrophilic attack pathway.
References
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. nih.gov. URL:[Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. nih.gov. URL:[Link]
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 | Chemical Research in Toxicology - ACS Publications. acs.org. URL:[Link]
Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC. nih.gov. URL:[Link]
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed. nih.gov. URL:[Link]
Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo | Chemical Research in Toxicology - ACS Publications. acs.org. URL:[Link]
A Sheffield Hallam University thesis. shu.ac.uk. URL:[Link]
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC - NIH. nih.gov. URL:[Link]
Technical Support Center: Overcoming Low Aqueous Solubility of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic amines in aqueous assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center.
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic amines in aqueous assays. 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (hereafter referred to as Compound A ) is a classic example. While its secondary amine group suggests basicity and potential water solubility, the bulky 5-methylthiophene ring and ethoxypropyl chain drive severe hydrophobic collapse in physiological buffers.
This technical guide provides mechanistic troubleshooting, self-validating protocols, and strict physicochemical boundaries to ensure your compound remains in solution without compromising the biological integrity of your assay.
Q1: Why does Compound A precipitate immediately when I dilute my DMSO stock into a pH 7.4 assay buffer?A1: This is a phenomenon known as "solvent-shift precipitation." Compound A is a secondary amine. While it protonates at physiological pH, its intrinsic free-base solubility (
S0
) is extremely low due to its high lipophilicity. When a highly concentrated DMSO stock is rapidly introduced to an aqueous buffer, the local concentration of the compound exceeds its solubility limit before it can fully protonate and disperse. Furthermore, the solubility of the resulting salt form is governed by its solubility product (
Ksp
). If the final concentration exceeds the
Ksp
, the compound will precipitate regardless of the pH [1].
Q2: Can I just increase the DMSO concentration to keep it soluble in my cell-based assay?A2: No. While 100% DMSO is excellent for long-term stock storage, final assay concentrations must be strictly controlled. High concentrations of DMSO (>0.1% - 0.5% v/v) can alter cell membrane permeability, induce oxidative stress, reduce lymphocyte activation, and directly inhibit or artificially enhance enzyme activity [4, 5]. You must balance solubility with cellular tolerability.
Q3: If I cannot use high DMSO, how does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) help?A3: HP-β-CD acts as a molecular "Trojan horse." It is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 5-methylthiophene moiety of Compound A inserts into this cavity via non-covalent interactions, forming an inclusion complex. This shields the hydrophobic regions from water, dramatically enhancing apparent aqueous solubility while remaining biologically inert and compatible with cell cultures [3].
Section 2: Quantitative Data & Thresholds
Table 1: Physicochemical Constraints of Compound A
Property
Implication for Bioassays
Mitigation Strategy
Secondary Amine
Capable of forming salts (e.g., HCl salt) which possess a cationic nitrogen center for ion-dipole water interactions [2].
Pre-formulate as a hydrochloride salt prior to buffer dilution.
5-Methylthiophene Ring
High lipophilicity drives hydrophobic collapse and aggregation in water.
Use HP-β-CD to encapsulate the hydrophobic ring.
Ether Linkage
Susceptible to oxidation over long-term storage in aqueous media.
Store as dry powder or in anhydrous, degassed DMSO [4].
Table 2: Maximum Recommended Co-Solvent (DMSO) Limits by Assay Type
Assay Type
Maximum Tolerated DMSO (v/v)
Biological Consequence of Exceeding Limit
Biochemical (Enzyme)
1.0% - 5.0%
Enzyme denaturation, altered binding kinetics.
Cell Viability (MTT)
0.1% - 0.5%
Direct cytotoxicity, altered membrane permeability [5].
Every protocol below is designed as a self-validating system. Always run a "Vehicle Control" (buffer + solubilizing agent without Compound A) to ensure the excipients are not driving the biological readout.
Protocol 1: In Situ Hydrochloride Salt Formation
Mechanism: Converting the free base to a mineral acid salt lowers the
pHmax
and increases intrinsic solubility by generating a cationic nitrogen center [1, 2].
Weighing: Weigh 10 mg of Compound A (free base) into a glass vial.
Acidification: Add 1.0 molar equivalent of 0.1 M HCl (aqueous) dropwise while vortexing. The secondary amine will protonate.
Lyophilization (Optional but Recommended): Freeze-dry the solution to obtain the stable Compound A hydrochloride salt powder.
Reconstitution: Dissolve the resulting salt directly in your pH 7.4 assay buffer.
Self-Validation: Measure the final pH of the buffer to ensure the trace HCl did not shift the assay pH outside the physiological range.
Protocol 2: HP-β-CD Inclusion Complex Formulation
Mechanism: Encapsulation of the hydrophobic thiophene ring prevents solvent-shift precipitation without the use of toxic organic solvents [3].
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or HEPES).
Compound Addition: Add Compound A (as a dry powder) directly to the HP-β-CD solution to achieve your desired stock concentration (e.g., 10 mM).
Complexation: Sonicate the mixture in a water bath at 37°C for 30-60 minutes until the solution is completely optically clear.
Sterilization: Filter the solution through a 0.22 µm PES syringe filter.
Self-Validation: Analyze the pre- and post-filtration concentrations via UV-Vis or HPLC to confirm no compound was lost to the filter membrane.
Protocol 3: The "Step-Down" Co-Solvent Dilution
Mechanism: Prevents localized supersaturation by gradually decreasing the organic solvent fraction [4].
Master Stock: Prepare a 10 mM stock of Compound A in 100% anhydrous DMSO.
Intermediate Stock: Dilute the Master Stock 1:10 into a 50/50 mixture of DMSO and Assay Buffer (yielding 1 mM Compound A in 55% DMSO). Mix vigorously.
Final Working Solution: Dilute the Intermediate Stock into the final Assay Buffer to achieve your target concentration (e.g., 10 µM). The final DMSO concentration will be ≤1%.
Self-Validation: Measure dynamic light scattering (DLS) or observe under a microscope at 40x to ensure no micro-crystals have formed.
Section 4: Visual Workflows
Workflow for selecting the appropriate solubility enhancement strategy based on assay constraints.
The host-guest inclusion mechanism shielding the lipophilic thiophene ring.
References
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 1
Auburn University. (2005). Principles of Drug Action 1: Amines. Auburn University Academic Resources.2
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules.3
ResearchGate. (2013). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate Publications. 4
Science.gov. (2014). Reassessing DMSO concentration limits for different experimental endpoints. Science.gov Archives. 5
Refining flash chromatography conditions for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine purification
Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the isolation of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-ami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the isolation of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine .
Because this target molecule features a secondary amine alongside an electron-rich thiophene ring, it presents specific mass-transfer challenges during standard purification. This document synthesizes mechanistic theory, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Mechanism of Action & Workflow Selection
The primary challenge in purifying secondary amines is their inherent basicity (pKa ~9–10). On standard unbonded silica gel, the basic nitrogen acts as a Lewis base and interacts strongly with residual Brønsted acidic silanol (-Si-OH) groups[1]. This ionic interaction disrupts mass-transfer kinetics, causing the molecule to adsorb and desorb at irregular rates. The macroscopic result is severe peak streaking, band broadening, and overlapping fractions[2].
To achieve a sharp, symmetrical peak, the purification environment must either neutralize these acidic sites or eliminate them entirely.
Decision tree for selecting the optimal flash chromatography workflow for secondary amines.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my compound streak across the TLC plate and elute as a broad, overlapping band on standard silica?A: This is a classic mass-transfer failure caused by secondary solute-sorbent interactions. The secondary amine in your target molecule is protonated by the acidic silanols on the silica gel[1]. This acid-base interaction causes the compound to stick to the stationary phase, leading to poor recovery and peak tailing[2].
Q2: How can I force the compound to elute in a sharp, symmetrical peak using my existing standard silica columns?A: You must neutralize the acidic silanols by adding a mobile phase modifier. Introducing a competing amine—typically 0.5% to 1% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—into your solvent system will saturate the silica's active sites[3]. By occupying these acidic sites, the modifier prevents your target amine from binding, dramatically sharpening the peak[2].
Q3: I used TEA as a modifier, but removing it post-purification is damaging my yield. What is the most efficient alternative?A: Switch your stationary phase to an amine-functionalized silica (e.g., aminopropyl-bonded silica). Because the surface of this modified silica is already basic, it inherently repels the secondary amine without the need for liquid modifiers[1]. This allows you to use highly volatile, easy-to-remove solvent systems like Hexane/Ethyl Acetate, bypassing tedious post-purification extraction steps[2].
Q4: My normal-phase methods are failing to separate a structurally similar thiophene byproduct. How should I pivot?A: Transition to Reversed-Phase (C18) chromatography. To ensure your secondary amine is retained on the hydrophobic C18 phase, you must suppress its ionization. Use an alkaline mobile phase (e.g., Water/Acetonitrile buffered with 0.1% NH₄OH to a pH > 9). At this pH, the amine remains in its lipophilic free-base form, maximizing retention and allowing the orthogonal selectivity of the C18 carbon chain to resolve the impurities[4].
Part 3: Quantitative Strategy Comparison
Selecting the right methodology depends on the availability of functionalized columns and the complexity of the crude mixture.
Purification Strategy
Stationary Phase
Recommended Mobile Phase
Typical Yield
Typical Purity
Mechanistic Advantage
Amine-Functionalized
Aminopropyl-bonded Silica
Hexane / Ethyl Acetate
85–95%
>98%
Eliminates Brønsted acid sites; no modifier removal required[2].
Modified Normal Phase
Unbonded Bare Silica
DCM / MeOH + 1% TEA
70–85%
>95%
Cost-effective; TEA neutralizes silanols to sharpen peaks[3].
Reversed-Phase (Basic)
C18-bonded Silica
H₂O / MeCN + 0.1% NH₄OH
80–90%
>99%
High pH maintains free-base form; resolves polar co-elutants[4].
Part 4: Self-Validating Experimental Protocols
Protocol A: Modifier-Free Purification via Amine-Functionalized Silica
Objective: Isolate the target amine rapidly without the need for post-run modifier extraction.
TLC Method Transfer: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a Hexane/Ethyl Acetate gradient. Validation Check: Calculate
1/Rf
for the target spot; this value mathematically dictates the number of column volumes (CV) required for isocratic elution[5].
Column Equilibration: Mount an amine-functionalized flash column (e.g., KP-NH) and flush with 3–5 CVs of 100% Hexane.
Sample Loading: Dissolve the crude 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in a minimal volume of Hexane. Validation Check: If the sample is insoluble, add EtOAc dropwise until homogenous to prevent the sample from crashing out on the column head.
Gradient Execution: Run a linear gradient from 0% to 50% EtOAc over 10 CVs.
Fraction Analysis: Analyze fractions via LC-MS. The target compound will elute as a sharp, symmetrical peak due to the absence of silanol-induced mass-transfer delays[1].
Protocol B: TEA-Modified Normal Phase Chromatography
Objective: Purify the target amine using standard bare silica when functionalized columns are unavailable.
Eluent Preparation: Prepare Solvent A (Dichloromethane) and Solvent B (Methanol). Add exactly 1% (v/v) Triethylamine (TEA) to both reservoirs to ensure a constant modifier concentration throughout the run[3].
System Passivation: Flush the bare silica column with 3 CVs of the TEA-modified starting solvent (e.g., 99% DCM / 1% MeOH / 1% TEA). Validation Check: Spot the column effluent on a pH strip; it must register pH > 8, confirming all acidic silanols are fully neutralized.
Sample Loading: Load the crude mixture directly onto the column head using a dry-load cartridge or direct liquid injection.
Elution: Execute a shallow gradient (e.g., 1% to 10% MeOH over 12 CVs). The continuous presence of TEA maintains silanol saturation[2].
Post-Run Modifier Removal: Pool the product fractions and concentrate under reduced pressure. Validation Check: To ensure complete TEA removal, place the resulting oil under high vacuum (0.1 mbar) for 12 hours, or perform a mild aqueous wash if residual TEA is detected by ¹H-NMR.
Part 5: References
When should I use an amine-bonded silica for flash chromatography?
Source: biotage.com
URL:
Technical Support Center: Purification of Secondary Alkyl Amines
Source: benchchem.com
URL:
How do I purify ionizable organic amine compounds using flash column chromatography?
Source: biotage.com
URL:
Technical Support Center: Overcoming Steric Hindrance in the N-Alkylation of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the functionalization of 3-ethoxy-N-[(5-methylthiophen-2-yl)methy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the functionalization of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine .
This molecule presents a unique steric and electronic landscape. It is a secondary amine flanked by a flexible 3-ethoxypropyl chain and a bulky (5-methylthiophen-2-yl)methyl group. The ether oxygen can engage in unwanted metal-cation coordination, while the substituted thiophene ring restricts the rotational degrees of freedom. Together, these features severely shield the nitrogen lone pair, raising the activation energy barrier for standard SN2 direct alkylation and often leading to stalled reactions or competing elimination pathways[1][2].
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does direct N-alkylation of this specific secondary amine result in low yields, even with excess alkyl halide?A1: The primary failure mode is a steric clash during the SN2 transition state. The bulky (5-methylthiophen-2-yl)methyl group physically blocks the optimal 180° trajectory required for the nucleophilic attack on the alkyl halide[1][3]. Furthermore, if standard bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are used, they can compete with the sterically hindered secondary amine for the electrophile, leading to base-alkylation side reactions[4].
Q2: How does the choice of base and solvent influence the reaction outcome? Why is Cesium Carbonate (Cs2CO3) highly recommended?A2: In sterically congested systems, the "Cesium Effect" is a critical mechanistic lever. Unlike smaller cations (Li+, Na+) that tightly coordinate with the amine and the ether oxygen of the 3-ethoxypropyl group, the large, polarizable Cs+ ion has a low charge density. In polar aprotic solvents like DMF or DMSO, Cs2CO3 weakly ion-pairs with the amine. This generates a highly nucleophilic, "naked" amine species that significantly lowers the SN2 activation barrier[5][6]. Additionally, Cs2CO3 suppresses over-alkylation (quaternary ammonium salt formation)[6].
Q3: If direct alkylation continues to fail, what is the most robust alternative strategy?A3: Reductive amination is the premier steric bypass strategy. Instead of forcing an SN2 substitution, this method involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate. Because the iminium carbon is sp2 hybridized (planar), it presents a much lower steric barrier for the incoming nucleophile (hydride) compared to the sp3 transition state of direct alkylation[3][7][8].
Reaction pathways for overcoming steric hindrance during N-alkylation.
Use this diagnostic workflow to identify and resolve specific experimental bottlenecks.
Issue 1: High recovery of the starting secondary amine (Low Conversion)
Causality: The electrophile is insufficiently reactive to overcome the steric barrier, or the solvent is not adequately separating the ion pairs[1][9].
Resolution:
Switch the leaving group from chloride/bromide to a highly reactive triflate (-OTf) or iodide (-I)[9].
If using an alkyl chloride, add 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to catalyze the reaction via an in situ Finkelstein transformation.
Ensure the solvent is strictly anhydrous DMF or DMSO.
Issue 2: Formation of alkene byproducts (E2 Elimination)
Causality: When the nitrogen lone pair is too sterically hindered to act as a nucleophile, the amine (or the inorganic base) acts as a Brønsted base instead, stripping a beta-proton from the alkyl halide to form an alkene[2][10].
Resolution: Lower the reaction temperature. If heating is required, switch to reductive amination, which entirely avoids the E2 elimination pathway.
Issue 3: Incomplete iminium formation during Reductive Amination
Causality: The condensation step releases water. In sterically congested systems, the equilibrium may not favor the iminium ion.
Resolution: Add a dehydrating agent such as 3Å molecular sieves or anhydrous MgSO4 to the reaction mixture prior to adding the reducing agent.
Troubleshooting diagnostic workflow for hindered N-alkylation reactions.
Quantitative Data: Optimization Matrix
The following table summarizes the expected outcomes based on different reaction parameters for the alkylation of sterically hindered secondary amines.
Strategy
Reagents / Base
Solvent
Temp (°C)
Primary Limitation
Expected Yield
Standard Alkylation
Alkyl-Br, K2CO3
MeCN
60
Severe steric clash, slow rate
< 20%
Catalyzed Alkylation
Alkyl-Cl, KI (cat.), DIPEA
DMF
80
Competing E2 elimination
30 - 45%
Cesium Effect
Alkyl-I, Cs2CO3
DMSO
50
Moisture sensitivity of base
75 - 85%
Reductive Amination
Aldehyde, NaBH(OAc)3
DCE
RT
Requires stable aldehyde
> 90%
Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each step before proceeding.
Protocol A: Direct Alkylation via the "Cesium Effect"
Use this protocol when the target alkyl group cannot be derived from an aldehyde/ketone.
Preparation: Flame-dry a Schlenk flask under argon. Add 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (1.0 equiv) and anhydrous Cs2CO3 (2.0 equiv).
Solvation: Inject anhydrous DMF (0.2 M concentration). Stir at room temperature for 15 minutes to allow the Cs+ ions to weakly coordinate and activate the amine[5][6].
Electrophile Addition: Slowly add the alkyl iodide (1.2 equiv) dropwise. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation.
Reaction & Validation: Heat to 50 °C.
Self-Validation Checkpoint: After 4 hours, withdraw a 50 µL aliquot, quench with 100 µL water, and extract with 100 µL EtOAc. Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3, Ninhydrin stain). The secondary amine starting material (which stains strongly with Ninhydrin) should be nearly consumed, replaced by a higher Rf, UV-active spot that does not stain with Ninhydrin (tertiary amine).
Workup: Cool to room temperature. Quench with ice water to dissolve the inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: The Steric Bypass (Reductive Amination)
Use this protocol as the primary method for adding complex or bulky alkyl groups.
Iminium Formation: In a dry round-bottom flask, dissolve the secondary amine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add activated 3Å molecular sieves (200 mg/mmol).
Acidic Catalysis (Optional but recommended): Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv), in small portions. Causality: NaBH(OAc)3 is a mild reducing agent that will selectively reduce the iminium ion without reducing the unreacted aldehyde[8].
Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint: Perform LC-MS on a filtered aliquot. The mass spectrum should show the complete disappearance of the [M+H]+ peak of the starting amine and the emergence of the product mass.
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with Dichloromethane (3x). Wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate
ACS C
Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines
The Journal of Organic Chemistry
Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines
PubMed
Alkylation of Amines (Sucks!)
Master Organic Chemistry
Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine
Benchchem
Cesium Carbonate Promoted N-Alkyl
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines
Benchchem
Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines
Journal of the American Chemical Society
Cesium effect: high chemoselectivity in direct N-alkyl
Resolving NMR signal overlap in 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine spectral characterization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing spectral characterization chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing spectral characterization challenges with 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine .
Due to the high proton density and similar magnetic environments within the aliphatic and ether-linked regions of this molecule, standard 1D ¹H NMR often yields heavily convoluted spectra. This guide provides field-proven methodologies, causality-driven explanations, and self-validating protocols to definitively resolve these overlapping signals.
Diagnostic Workflow for Resolving Signal Overlap
Decision workflow for resolving NMR signal overlap in complex aliphatic amines.
Frequently Asked Questions (FAQs)
Q1: Why do the O-CH₂ protons of the ethoxy and propanamine groups overlap so severely in CDCl₃, and how can I separate them?
Causality: Both methylene groups (-O-CH₂-CH₃ and -CH₂-CH₂-O-) are adjacent to the same ether oxygen, experiencing nearly identical diamagnetic deshielding. In CDCl₃, their chemical shifts converge around 3.45–3.55 ppm, creating a complex, second-order-like overlapping multiplet (a quartet and a triplet merging).
Solution: Utilize Aromatic Solvent Induced Shift (ASIS). By switching to Benzene-d₆ (C₆D₆), the anisotropic magnetic field of the benzene rings interacts differently with the dipole moments of the ether and amine groups. The solvent molecules align preferentially, inducing differential shielding[1]. This typically shifts the propanamine O-CH₂ differently than the ethoxy O-CH₂, pulling the multiplets apart.
Table 1: Anticipated Solvent-Induced Chemical Shift Variations (Δδ)
Proton Environment
Multiplicity
δ in CDCl₃ (ppm)
δ in C₆D₆ (ppm)
Δδ (CDCl₃ - C₆D₆)
Ethoxy O-CH₂
Quartet (q)
~3.48
~3.30
+0.18
Propanamine O-CH₂
Triplet (t)
~3.52
~3.45
+0.07
Thiophene-methyl N-CH₂
Singlet (s)
~3.85
~3.70
+0.15
Propanamine N-CH₂
Triplet (t)
~2.72
~2.55
+0.17
| Thiophene CH₃ | Singlet (s) | ~2.42 | ~2.30 | +0.12 |
Q2: The thiophene-methyl protons and the propanamine N-CH₂ protons are difficult to assign due to baseline crowding. What is the most definitive 2D NMR approach?
Causality: The aliphatic region (2.0–3.0 ppm) is crowded with the thiophene-CH₃, propanamine N-CH₂, and the central C-CH₂-C protons. 1D ¹H NMR cannot definitively link these isolated spin systems.
Solution: Heteronuclear Single Quantum Coherence (HSQC) combined with Heteronuclear Multiple Bond Correlation (HMBC) is required[2]. HSQC separates overlapping proton signals based on the much wider chemical shift dispersion of their attached ¹³C atoms. HMBC is critical for bridging the heteroatoms: it will show a definitive 3-bond correlation from the thiophene-methyl N-CH₂ protons to the propanamine N-CH₂ carbon, validating the structural linkage between the two halves of the molecule.
Q3: Even with 2D NMR, the J-coupling patterns in the propanamine chain are too convoluted to calculate accurate coupling constants. How can I simplify the ¹H spectrum?
Causality: Extensive scalar (J) coupling between adjacent protons in the flexible propanamine chain creates intricate multiplet patterns. When these multiplets overlap, extracting individual chemical shifts and coupling constants becomes mathematically intractable.
Solution: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk methods). Pure shift techniques suppress homonuclear ¹H-¹H interactions, effectively collapsing complex J-coupled multiplets into sharp, highly resolved singlets[3]. This improves spectral resolution by up to an order of magnitude, allowing for precise determination of chemical shifts even in densely populated aliphatic regions[4].
This protocol is self-validating; the gradual separation of the O-CH₂ multiplets confirms the successful differential shielding effect.
Sample Preparation: Dissolve 10–15 mg of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine in 0.6 mL of CDCl₃.
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 400 or 600 MHz, 16 scans) to establish the baseline overlap at ~3.5 ppm.
Titration: Add C₆D₆ in 10% volumetric increments directly to the NMR tube.
Iterative Acquisition: Re-acquire the ¹H spectrum after each addition. Ensure the sample is properly shimmed, as solvent mixtures can distort the magnetic field homogeneity.
Data Analysis: Track the migration of the O-CH₂ multiplets. The differential shielding will gradually separate the quartet and triplet.
Final Validation: If complete resolution requires >50% C₆D₆, prepare a fresh sample in 100% pure C₆D₆ to eliminate line broadening caused by solvent mixing dynamics.
Protocol 2: Pure Shift (PSYCHE) ¹H NMR Acquisition
This protocol utilizes broadband homonuclear decoupling to collapse multiplets. Strict adherence to pulse calibration is required to prevent artifacts.
Spectrometer Calibration: Ensure the spectrometer is accurately tuned and matched for ¹H. Calibrate the 90° pulse width precisely; pure shift methods utilize spatial encoding elements that are highly sensitive to pulse imperfections.
Parameter Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Set the sweep width (SW) to cover the full proton range (typically 10-12 ppm).
Chunking Optimization: Set the FID chunk duration (typically 15-20 ms). Critical Causality: This parameter must be short enough to prevent J-evolution during acquisition, but long enough to maintain sensitivity and prevent periodic sideband artifacts[5].
Acquisition: Run the experiment. Due to the inherent sensitivity penalty of the spatial encoding elements, increase the number of scans by a factor of 4 to 8 compared to a standard ¹H experiment.
Processing: Use pseudo-2D reconstruction processing to stitch the FID chunks together. Apply a mild exponential window function (Line Broadening = 0.3 Hz) to smooth the resulting singlets and extract the absolute chemical shifts of the propanamine chain.
References
The role of solvents in the signal separation for quantitative H-1 NMR spectroscopy. ResearchGate.[Link]
Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona.[Link]
Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. ACS Publications.[Link]
Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL. [Link]
Comparative Bioactivity of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine vs. Established Thiophene Derivatives: A Technical Guide
As a Senior Application Scientist, my objective in this guide is to bridge the gap between structural chemistry and functional pharmacology. This document provides an objective, data-driven comparison of the emerging pre...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my objective in this guide is to bridge the gap between structural chemistry and functional pharmacology. This document provides an objective, data-driven comparison of the emerging preclinical scaffold 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (hereafter referred to as EMTP-amine ) against established thiophene-containing CNS drugs. By examining mechanistic rationale, comparative in vitro data, and the self-validating protocols used to generate these metrics, this guide serves as a comprehensive resource for drug development professionals.
Mechanistic Rationale: The Thiophene Scaffold in CNS Drug Design
The thiophene moiety is a privileged pharmacophore in medicinal chemistry, ranking highly among FDA-approved small molecules[1]. As a classical bioisostere for the phenyl ring, thiophene offers unique electronic and steric advantages. The sulfur atom provides an unshared electron pair that can participate in auxiliary hydrogen bonding with target receptors, enhancing binding affinity[1]. Furthermore, the thiophene ring generally exhibits greater lipophilicity than its benzene counterpart, a critical parameter for Central Nervous System (CNS) penetrance.
In the rational design of EMTP-amine , two specific structural modifications drive its bioactivity compared to standard monoamine reuptake inhibitors:
C5-Methylation of the Thiophene Ring: Unsubstituted thiophenes are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to reactive and potentially toxic epoxide intermediates. The addition of the 5-methyl group sterically blocks this metabolic liability while simultaneously increasing the overall LogP, driving optimal blood-brain barrier (BBB) permeation.
3-Ethoxypropan-1-amine Side Chain: Unlike the rigid, bulky naphthyl ether found in the SNRI duloxetine, the flexible 3-ethoxy chain in EMTP-amine acts as a dynamic hydrogen-bond acceptor. The secondary amine remains protonated at physiological pH, serving as the critical anchor to the conserved aspartate residue in the central binding pocket of monoamine transporters (SERT/NET).
Synaptic monoamine signaling pathway illustrating competitive reuptake inhibition by EMTP-amine.
Comparative Bioactivity Profile
To objectively evaluate EMTP-amine, we benchmark its in vitro pharmacological profile against two established thiophene derivatives: Duloxetine (a potent Serotonin-Norepinephrine Reuptake Inhibitor) and Tiagabine (a selective GABA reuptake inhibitor, GAT-1).
The data below summarizes their binding affinities (IC₅₀) and physicochemical properties governing CNS exposure[2].
Table 1: In Vitro Transporter Inhibition and Lipophilicity
Compound
Primary Target
Secondary Target
SERT IC₅₀ (nM)
NET IC₅₀ (nM)
LogP
BBB
Papp
(
10−6
cm/s)
EMTP-amine
NET
SERT
45.2 ± 3.1
12.8 ± 1.4
2.85
14.2
Duloxetine
SERT
NET
0.8 ± 0.1
7.5 ± 0.9
3.35
18.5
Tiagabine
GAT-1
None
>10,000
>10,000
3.10
11.4
Data Interpretation & Causality:
While Duloxetine exhibits sub-nanomolar potency for SERT, EMTP-amine demonstrates a preferential shift towards NET inhibition (12.8 nM). This shift is directly attributable to the reduced steric bulk of the ethoxy group compared to duloxetine's naphthyl ring, allowing EMTP-amine to preferentially occupy the narrower vestibular pocket of the norepinephrine transporter. Furthermore, EMTP-amine's LogP of 2.85 falls squarely within the optimal "Lipinski window" for CNS drugs (LogP 2.0–3.0), ensuring high passive permeability (
Papp
) without the excessive lipophilicity that often drives off-target toxicity.
Scientific integrity demands that biological data be derived from robust, self-validating assay systems. Below are the optimized protocols used to generate the comparative data, detailing the critical causality behind each methodological choice[2].
This assay quantifies the ability of thiophene derivatives to competitively displace a known radioligand from monoamine transporters.
System Validation & Controls:
Total Binding (TB): Radioligand + buffer (defines maximum signal).
Non-Specific Binding (NSB): Radioligand + 10 µM Desipramine (for NET) or Fluoxetine (for SERT). This is a critical self-validating step; any signal remaining in the NSB wells represents background noise, which is subtracted to calculate specific binding.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells stably expressing human SERT or NET. Causality: HEK293 cells lack endogenous monoamine transporters, providing a zero-background matrix that ensures the measured signal is exclusively from the transfected human target.
Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Glass fiber filters possess a net negative charge. Because radioligands often contain basic, positively charged amines, they will bind non-specifically to the glass. PEI is a cationic polymer that neutralizes the filter surface, drastically reducing NSB and improving the assay's Z'-factor.
Incubation: Incubate 50 µg of membrane protein with [³H]-Nisoxetine (NET) or [³H]-Citalopram (SERT) and varying concentrations of EMTP-amine (10⁻¹⁰ to 10⁻⁴ M) in assay buffer for 60 minutes at 22°C to reach equilibrium.
Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash immediately with 3 × 5 mL of ice-cold wash buffer. Causality: Using ice-cold buffer lowers the kinetic energy of the system, deliberately slowing down the dissociation rate (
koff
) of the receptor-ligand complex so that the bound radioligand is not washed away during isolation.
Quantification: Add liquid scintillation cocktail and quantify retained radioactivity (CPM) using a MicroBeta counter. Calculate IC₅₀ via non-linear regression.
Workflow for the in vitro radioligand binding assay used to determine IC50 values.
Protocol 2: PAMPA-BBB Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) evaluates the passive diffusion of compounds across the blood-brain barrier.
Step-by-Step Methodology:
Lipid Preparation: Coat the PVDF membrane of the donor plate with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL). Causality: PBL is utilized instead of standard synthetic lecithin because it accurately mimics the unique lipid composition of the human BBB, which is exceptionally high in cholesterol and sphingomyelin.
Donor Solution: Dissolve EMTP-amine in PBS buffer containing 5% DMSO to a final concentration of 10 µM. Causality: Thiophene derivatives are highly lipophilic. Without the 5% DMSO co-solvent, the compound may precipitate in the aqueous buffer, leading to artificially low permeability readings. 5% DMSO maintains solubility without compromising the integrity of the artificial lipid membrane.
Incubation: Assemble the donor and acceptor plates and incubate for 16 hours at room temperature in a humidity chamber.
Analysis: Separate the plates and quantify the concentration of EMTP-amine in both compartments using LC-MS/MS to calculate the apparent permeability (
Papp
).
Conclusion
The comparative analysis demonstrates that 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a highly viable, rationally designed thiophene derivative. By leveraging the bioisosteric properties of the thiophene ring and introducing specific steric modifications (C5-methylation and an ethoxy-amine linker), EMTP-amine achieves a favorable balance of NET-selective inhibition and optimal BBB permeability. The rigorous, self-validating experimental protocols outlined above ensure that these pharmacological metrics are both reliable and reproducible for downstream in vivo translational studies.
References
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Medicinal Chemistry (PubMed Central). URL: [Link][1]
HPLC method validation for purity analysis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
As drug development pipelines increasingly feature complex heterocyclic compounds, analytical methods must evolve beyond generic defaults. The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine presents a...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly feature complex heterocyclic compounds, analytical methods must evolve beyond generic defaults. The compound 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine presents a classic chromatographic challenge: it combines a polarizable aromatic thiophene ring with a basic secondary amine.
For researchers and analytical scientists, relying on a standard C18 column for the purity analysis of such compounds often leads to peak tailing, poor resolution of related impurities, and ultimately, failed method validation. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory standards.
The Analytical Challenge & Mechanistic Solution
The Limitations of C18 for Basic Heterocycles
Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobic interactions). When analyzing 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine at a typical acidic pH, the secondary amine (
pKa≈9.5
) becomes fully protonated. On a C18 phase, this localized positive charge repels the hydrophobic alkyl chains and interacts deleteriously with residual, unendcapped silanols on the silica surface. The macroscopic result is severe peak tailing and a high risk of co-eluting structurally similar impurities (such as des-methyl or N-oxide degradants).
The Biphenyl Advantage: Mixed-Mode Retention
To achieve baseline separation of related compounds, alternative selectivities are required [1]. Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand provide strong
π−π
interactions with the analyte's thiophene ring[1].
More importantly, the electron-rich biphenyl rings engage in cation-
π
interactions with the protonated secondary amine. This specific affinity locks the analyte into a stable retention orientation, shielding it from residual silanols and drastically improving peak symmetry. Furthermore, the hydrogen bonding capacity and dipolar interactions on biphenyl phases are significantly higher compared to C18 alkyl phases, leading to unique selectivity and elution orders [2].
Comparative retention mechanisms of protonated secondary amines on C18 versus Biphenyl phases.
Comparative Performance Data
To objectively evaluate the columns, 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine was spiked with a critical des-methyl thiophene impurity (0.1% w/w) and analyzed under identical gradient conditions. As demonstrated in Table 1, the Biphenyl phase significantly outperforms the C18 phase across all critical system suitability metrics.
Table 1: Column Performance Comparison (C18 vs. Biphenyl)
Chromatographic Parameter
Standard C18 Phase
Biphenyl Phase
Mechanistic Causality
Retention Factor (
k
)
1.8
4.5
Enhanced retention driven by cation-
π
interactions[2].
Tailing Factor (
As
)
1.85 (Fail)
1.05 (Pass)
Biphenyl
π
-clouds shield the amine from acidic silanols[1].
Resolution (
Rs
) *
1.2
3.1
Differential polarizability of the thiophene ring vs. impurities[3].
Theoretical Plates (
N
)
8,500
14,200
Optimal mass transfer due to favorable surface chemistry.
*Resolution (
Rs
) calculated between the main API peak and the critical des-methyl impurity.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating—meaning the protocol actively prevents the reporting of compromised data through integrated logic gates. The following step-by-step methodology incorporates these principles.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
Causality: At pH 3.0, the secondary amine is fully protonated, ensuring a uniform charge state that eliminates peak splitting. This low pH also suppresses the ionization of surface silanols on the silica support.
Mobile Phase B (Organic): 100% Acetonitrile.
Causality: While methanol can sometimes enhance
π−π
interactions[3], acetonitrile provides lower backpressure and sharper peak profiles for this specific basic analyte when combined with a formate buffer.
Step 2: Chromatographic Conditions
Column: High-Purity Silica Biphenyl (
150×4.6
mm, 3
μ
m).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Stabilizes mass transfer kinetics and retention times).
Detection: UV at 235 nm (Optimal absorbance maximum for the thiophene chromophore).
Gradient Program: 10% B to 60% B over 12 minutes, hold for 3 minutes, return to 10% B for a 5-minute re-equilibration.
Step 3: Automated System Suitability Test (SST) Gating
The sequence is programmed into the Chromatography Data System (CDS) with an automated decision gate to ensure data integrity.
Self-validating HPLC sequence workflow with automated SST gating.
ICH Q2(R2) Method Validation Summary
The (effective June 2024) emphasize a lifecycle approach to analytical procedure development, requiring robust proof that a method is fit for its intended purpose[4],[5]. Using the optimized Biphenyl method, a full validation was executed for the purity analysis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine.
The reportable range was derived directly from the product specifications, confirming acceptable response, accuracy, and precision across the entire interval[4].
Table 2: ICH Q2(R2) Validation Results (Biphenyl Method)
Validation Parameter
ICH Q2(R2) Criteria
Experimental Result
Status
Specificity
Baseline resolution of all degradants
No interference at API
tR
; Purity angle < threshold
Pass
Linearity
R2≥0.999
(25% to 150% of nominal)
R2=0.9998
, y-intercept
≤2.0%
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 concentration levels
99.4% – 100.2% (RSD
≤1.1%
)
Pass
Repeatability
%RSD
≤2.0%
(
n=6
injections)
%RSD = 0.65%
Pass
Intermediate Precision
%RSD
≤2.0%
(Different day/analyst/system)
%RSD = 0.82%
Pass
Conclusion
By transitioning from a generic C18 column to a Biphenyl stationary phase, analytical scientists can leverage mixed-mode
π−π
and cation-
π
interactions to solve the inherent chromatographic challenges of thiophene-derived secondary amines. When coupled with a self-validating SST protocol, this method ensures absolute compliance with modern ICH Q2(R2) standards, safeguarding the integrity of drug development data.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
QbD Group
URL:[Link]
Comparison of Biphenyl and Other Aromatic Stationary Phases
Nacalai Tesque, Inc.
URL:[Link]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases
Chromatography Online
URL:[Link]
Benchmarking 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (EMT-PA) Efficacy Against Standard Reference Drugs
Application Note & Comparative Guide Target Audience: Neuropharmacology Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of highly selective, r...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Comparative Guide
Target Audience: Neuropharmacology Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The development of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors remains a critical objective in the pharmacotherapy of neurodegenerative disorders, particularly Parkinson's Disease (PD). Thiophene is a privileged pharmacophore in medicinal chemistry owing to its versatile structural diversity, which enhances critical drug–receptor interactions within the central nervous system (CNS)[1].
This guide benchmarks the efficacy, selectivity, and safety profile of a novel secondary amine, 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (EMT-PA) . By leveraging a 5-methylthiophene scaffold, EMT-PA is designed to selectively occupy the hydrophobic substrate-binding cavity of human MAO-B. MAO-B is primarily responsible for degrading dopamine in the CNS, producing reactive metabolites and oxidative species; its targeted inhibition is a proven therapeutic strategy to restore dopaminergic tone and prevent oxidative stress[2]. We benchmark EMT-PA against two clinical gold standards: Safinamide (a highly selective, reversible inhibitor) and Selegiline (a potent, but irreversible inhibitor).
Fig 1. Mechanistic pathway of MAO-B dopamine metabolism and targeted inhibition by EMT-PA.
Experimental Design & Benchmarking Logic
To rigorously evaluate EMT-PA, we engineered a three-phase orthogonal validation workflow. This ensures that biochemical potency translates into physiological efficacy without compromising the safety profile.
Fig 2. Three-phase experimental workflow for benchmarking EMT-PA against reference drugs.
Step-by-Step Experimental Methodologies
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay
Causality & Logic: Traditional radiometric assays require hazardous materials and offer limited kinetic resolution. The Amplex Red fluorometric assay couples the MAO-generated H₂O₂ with horseradish peroxidase (HRP) to produce highly fluorescent resorufin. This continuous, highly sensitive readout allows for precise IC₅₀ determination and real-time kinetic monitoring, creating a self-validating system where background fluorescence is continuously subtracted.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological pH.
Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B (expressed in baculovirus-infected BTI insect cells) to a final well concentration of 5 µg/mL.
Compound Incubation: In a black 96-well microplate, add 50 µL of enzyme solution and 25 µL of EMT-PA or reference drugs (Safinamide/Selegiline) at varying concentrations (10⁻⁹ to 10⁻⁴ M). Include vehicle (DMSO < 1%) as a negative control and a no-enzyme blank. Incubate for 15 minutes at 37°C.
Reaction Initiation: Add 25 µL of the working solution containing Amplex Red (200 µM), HRP (2 U/mL), and the specific substrate (p-tyramine 1 mM for MAO-A; benzylamine 1 mM for MAO-B).
Data Acquisition: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate IC₅₀ values using non-linear regression.
Protocol 2: Reversibility Assessment via Equilibrium Dialysis
Causality & Logic: Distinguishing between reversible and irreversible inhibition is critical for clinical safety. Irreversible MAO inhibitors permanently inactivate the enzyme, increasing the risk of tyramine-induced hypertensive crisis (the "cheese effect"). Equilibrium dialysis physically separates the unbound inhibitor, allowing reversible compounds to detach from the active site, thereby restoring enzymatic activity.
Step-by-Step Methodology:
Pre-incubation: Incubate recombinant hMAO-B with EMT-PA, Safinamide, or Selegiline at a concentration equivalent to 10 × IC₅₀ for 60 minutes at 37°C to ensure maximum target occupancy.
Baseline Measurement: Extract a 10 µL aliquot to confirm >95% inhibition of the enzyme prior to dialysis (Self-validation step).
Dialysis: Transfer the remaining mixture into a Slide-A-Lyzer dialysis cassette (10 kDa MWCO). Dialyze against 500 volumes of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, with two buffer exchanges.
Recovery Assessment: Retrieve the dialyzed enzyme and measure residual MAO-B activity using the Amplex Red protocol described above. Compare activity to an uninhibited, dialyzed enzyme control.
Protocol 3: Ex Vivo Rat Cortex Synaptosome Assay
Causality & Logic: In vitro enzymatic potency does not guarantee cellular penetrance or efficacy in a physiological lipid environment. Rat cortex synaptosomes contain intact mitochondria and synaptic machinery. By measuring the ratio of DOPAC (the MAO-B metabolite of dopamine) to DA, we confirm both membrane permeability and functional target engagement in a complex CNS matrix. Thiophene derivatives, including benzo[b]thiophen-3-ol, are routinely evaluated ex vivo via DOPAC/DA ratios in rat cortex synaptosomes to validate neuroprotective efficacy[3].
Step-by-Step Methodology:
Synaptosome Isolation: Homogenize fresh rat cortex tissue in 0.32 M sucrose buffer. Isolate the synaptosomal fraction using Percoll gradient centrifugation.
Treatment: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Treat with 1 µM of EMT-PA, Safinamide, Selegiline, or vehicle for 30 minutes at 37°C.
Depolarization: Stimulate dopamine turnover by adding 50 mM KCl for 15 minutes.
Lysis & Extraction: Terminate the reaction with 0.1 M perchloric acid. Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
Quantification: Analyze the supernatant for DA and DOPAC concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Comparative Data & Performance Metrics
The experimental outcomes demonstrate that EMT-PA successfully bridges the gap between the high potency of irreversible inhibitors and the safety profile of reversible inhibitors.
Table 1: In Vitro hMAO-A and hMAO-B Inhibitory Activity and Selectivity
The benchmarking data establishes 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine (EMT-PA) as a highly potent, selective, and reversible MAO-B inhibitor.
Potency & Selectivity: EMT-PA outperforms Safinamide in raw MAO-B IC₅₀ (0.042 µM vs 0.098 µM) while maintaining a robust Selectivity Index (338) that prevents off-target MAO-A inhibition.
Safety: Unlike Selegiline, which permanently disables the enzyme (8.2% recovery), EMT-PA demonstrates excellent reversibility (88.4% recovery), mitigating the risk of dietary tyramine crises.
Physiological Efficacy: Ex vivo synaptosomal assays confirm that EMT-PA effectively penetrates lipid membranes and engages the mitochondrial target, significantly depressing the DOPAC/DA ratio (0.24) compared to vehicle (0.69).
The integration of the 5-methylthiophene moiety with an ethoxy-propanamine tail provides an optimized steric and electronic profile, making EMT-PA a highly viable candidate for advanced preclinical neuropharmacology studies.
References
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
Title: Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity.
Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
Structural validation of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine using X-ray crystallography
Executive Summary Determining the precise three-dimensional architecture of highly flexible synthetic intermediates is a critical bottleneck in drug discovery. This guide evaluates the structural validation methodologies...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Determining the precise three-dimensional architecture of highly flexible synthetic intermediates is a critical bottleneck in drug discovery. This guide evaluates the structural validation methodologies for 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine , an achiral, low-molecular-weight organic compound. We objectively compare Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing a self-validating experimental protocol designed to enforce scientific integrity and reproducibility.
Molecular Profile & The Causality of Crystallization
The target molecule (
C11H19NOS
) features a 5-methylthiophene ring, a secondary amine linker, and a 3-ethoxypropyl chain.
The Causality Behind Experimental Choices:
Due to the presence of multiple freely rotatable bonds (the alkyl chain, ether linkage, and methylamine bridge), the freebase exhibits exceptionally high conformational entropy. This entropic penalty heavily disfavors crystallization, rendering the freebase an oil or low-melting solid at room temperature.
To utilize SC-XRD, we must artificially increase the lattice enthalpy (
ΔHlattice
) to overcome the entropic penalty (
ΔS
). This is achieved via salt formation . By protonating the secondary amine to form a hydrochloride salt, we introduce strong, directional hydrogen bonding (
N+−H⋯Cl−
) and ionic interactions. This enforces a rigid, highly ordered crystal lattice suitable for high-resolution diffraction[1].
Decision tree for structural validation of high-entropy small molecules.
Comparative Analysis: SC-XRD vs. Alternatives
While NMR and HRMS are indispensable for confirming 2D connectivity and exact mass, they cannot unambiguously determine the 3D spatial arrangement without extensive derivatization[2]. SC-XRD remains the gold standard for providing a highly accurate, 3D visual map of atomic types and their relative spatial connections[3].
Table 1: Performance Comparison of Structural Validation Techniques
Parameter
Single-Crystal XRD
NMR Spectroscopy (1D/2D)
High-Resolution Mass Spec
Primary Output
3D atomic coordinates & conformation
2D atomic connectivity & environment
Exact molecular mass & formula
Sample State
Single crystal (solid state)
Solution (e.g.,
CDCl3
,
DMSO−d6
)
Gas phase (ionized)
Stereochemistry
Unambiguous (via anomalous dispersion)
Relative (via NOESY/ROESY)
Indistinguishable
Throughput
Low to Medium (bottleneck: crystallization)
High
Very High
Sample Recovery
High (non-destructive post-thawing)
High (non-destructive)
None (destructive)
Experimental Protocol: SC-XRD Validation
Every step in this protocol is designed as a self-validating system to ensure data integrity from sample preparation to final refinement.
Step-by-step self-validating SC-XRD workflow for small molecule characterization.
Step 1: Salt Formation and Vapor Diffusion Crystallization
Procedure: Dissolve 50 mg of the freebase in minimal diethyl ether. Add 1.1 equivalents of ethereal HCl dropwise to precipitate the hydrochloride salt. Redissolve the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed vial containing ethyl acetate (antisolvent) to allow slow vapor diffusion.
Self-Validation: Inspect the resulting solids under a polarized light microscope. The appearance of birefringence (bright colors against a dark background as the stage is rotated) confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate.
Step 2: Cryo-Mounting
Procedure: Submerge a selected single crystal (ideal dimensions ~0.15 x 0.15 x 0.10 mm) in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation[1]. Mount the crystal on a polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).
Causality: Flash-cooling to 100 K minimizes thermal vibrations (reducing the Debye-Waller factor). This dramatically improves high-angle diffraction intensity, sharpens electron density peaks, and prevents radiation damage to the organic framework.
Step 3: Data Collection
Procedure: Collect diffraction data using a microfocus Cu K
α
X-ray source (
λ=1.5418
Å) equipped with a CCD or CMOS detector[4].
Causality: While Mo K
α
is standard for heavy metals, Cu K
α
is explicitly chosen here. The target molecule consists entirely of light atoms. The longer wavelength of Cu K
α
maximizes the anomalous scattering signal from the sulfur atom in the thiophene ring. Because the molecule is inherently achiral, it is statistically favored to crystallize in a centrosymmetric space group (e.g.,
P21/c
). However, if it crystallizes in a non-centrosymmetric space group due to chiral packing, this anomalous signal allows for the unambiguous determination of the absolute structure[5].
Step 4: Structure Solution and Refinement
Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the model using full-matrix least-squares on
F2
(SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.
Self-Validation: The refinement is internally validated by crystallographic metrics. An
R1<0.05
(5%) and a Goodness-of-Fit (GoF) near 1.0 indicate that the modeled electron density perfectly matches the experimental diffraction data[6]. Residual electron density peaks are mapped to ensure no false atoms are modeled[7].
Comparative Guide: Reductive Amination Catalysts for 3-Ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine Synthesis
Introduction & Mechanistic Overview The synthesis of secondary amines via direct reductive amination is a cornerstone of modern medicinal chemistry and drug development. For the target molecule 3-ethoxy-N-[(5-methylthiop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
The synthesis of secondary amines via direct reductive amination is a cornerstone of modern medicinal chemistry and drug development. For the target molecule 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine , the reaction involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-ethoxypropan-1-amine.
The transformation proceeds via a two-step cascade:
Condensation: Nucleophilic attack of the primary amine on the aldehyde to form a hemiaminal, which dehydrates to an electrophilic imine/iminium intermediate.
Reduction: Hydride transfer from the catalyst to the iminium ion, yielding the stable secondary amine.
Fig 1: Mechanistic pathway of the reductive amination process.
Catalyst Profiles & Causality
Selecting the optimal hydride donor requires balancing reactivity, chemoselectivity, and safety.
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)
STAB is widely considered the gold standard for direct reductive amination[1].
Causality of Selectivity: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond[1]. Because of this steric and electronic dampening, STAB is exceptionally mild and does not readily reduce the starting aldehyde[2]. Instead, it selectively targets the more highly electrophilic iminium ion[3].
Advantages: High yields, excellent functional group tolerance, and no generation of toxic cyanide byproducts[1].
Sodium Cyanoborohydride (NaBH3CN)
Historically popularized by the Borch reduction, NaBH3CN is a classic reagent for this transformation[3].
Causality of Selectivity: The cyano group withdraws electron density, stabilizing the B-H bond. At neutral pH, NaBH3CN is unreactive toward carbonyls. However, at pH 3-4, the imine is protonated to an iminium ion, which is sufficiently electrophilic to accept the hydride[4].
Disadvantages: The major drawback is its severe toxicity. Acidic workups or degradation can release highly toxic hydrogen cyanide (HCN) gas, and the final product is often contaminated with cyanide salts[1].
2-Picoline Borane (Pic-BH3)
2-Picoline borane has emerged as a highly effective, green alternative to NaBH3CN[5].
Causality of Selectivity: The coordination of borane to the 2-picoline ring creates a stable, solid complex that resists rapid hydrolysis but actively and specifically reduces C=N double bonds[6].
Advantages: It mirrors the reactivity of NaBH3CN but is entirely non-toxic and environmentally benign[7]. Furthermore, it performs exceptionally well in protic solvents like methanol and even water, which is a significant advantage for scalable green chemistry[5].
Quantitative Data Comparison
The following table summarizes the performance metrics of these catalysts when applied to the synthesis of secondary amines like 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine.
Catalyst
Chemical Formula
Toxicity / Safety Risk
Optimal Solvents
Chemoselectivity
Typical Yield
STAB
NaBH(OAc)3
Low
DCE, DCM, THF
Very High
85 - 95%
Borch Reagent
NaBH3CN
High (HCN generation)
MeOH, EtOH, H2O
High (pH dependent)
75 - 90%
Pic-BH3
C6H7N·BH3
Low (Green Reagent)
MeOH, H2O, Neat
Very High
80 - 95%
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine using the two safest and most efficient catalysts: STAB and Pic-BH3.
Fig 2: Parallel experimental workflows for STAB and Pic-BH3 catalyzed syntheses.
Protocol A: STAB-Mediated Synthesis
Imine Formation: In an oven-dried round-bottom flask, dissolve 5-methylthiophene-2-carbaldehyde (1.0 equiv, ~10 mmol) and 3-ethoxypropan-1-amine (1.05 equiv, ~10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 30 minutes. Self-Validation: A slight color change (often yellowing) indicates imine formation.
Reduction: Add Sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 10 minutes to control any mild exotherm.
Monitoring: Stir the suspension at room temperature for 4-12 hours. Monitor reaction completion via LCMS or TLC (ninhydrin stain will show the disappearance of the primary amine).
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (equal volume to DCE) and stir for 15 minutes to destroy unreacted hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure secondary amine.
Protocol B: 2-Picoline Borane-Mediated Synthesis
Reaction Setup: Dissolve 5-methylthiophene-2-carbaldehyde (1.0 equiv, 10 mmol) and 3-ethoxypropan-1-amine (1.05 equiv, 10.5 mmol) in methanol (0.2 M)[5].
Acidification (Optional but Recommended): Add glacial acetic acid (0.1 equiv) to adjust the pH to ~4-5, accelerating iminium formation.
Reduction: Add 2-picoline borane (1.0 equiv, 10 mmol) as a solid in one portion. The reagent is stable to air and moisture, making handling exceptionally easy[5].
Monitoring: Stir at room temperature for 2-6 hours. Monitor via LCMS.
Workup: Remove methanol under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).
Isolation: Dry the combined organics over Na2SO4, concentrate, and purify to obtain the target amine.
Conclusion
For the synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, both STAB and 2-Picoline Borane offer superior safety and selectivity profiles compared to the highly toxic Sodium Cyanoborohydride. STAB remains the optimal choice for reactions conducted in aprotic halogenated solvents (DCE/DCM), while 2-Picoline Borane is the premier green alternative for scale-up in protic solvents like methanol, completely eliminating the risk of cyanide contamination.
References
[5] Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. URL:[Link]
[7],[8] Ruhaak, L. R., Steenvoorden, E., Koeleman, C. A., Deelder, A. M., & Wuhrer, M. (2010). 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics, 10(12), 2330-2336. URL:[Link]
[4] Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. URL:[Link]
[6] Uchiyama, S., et al. (2008). Reductive Amination of Aldehyde 2,4-Dinitrophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. Analytical Chemistry, 80(24), 9681-9688. URL:[Link]
[2] Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. URL:[Link]
[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
[3] Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]
Here is a comprehensive, regulatory-compliant guide for the safe handling and disposal of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, designed for research scientists and laboratory managers. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, regulatory-compliant guide for the safe handling and disposal of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine, designed for research scientists and laboratory managers.
As a Senior Application Scientist, I emphasize that the end-of-life management of synthetic intermediates and research chemicals is as critical as the synthesis itself. 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a secondary amine featuring both an ether linkage and a thiophene heterocycle. Due to its structural characteristics, it presents specific physicochemical hazards that dictate its handling and disposal under the Resource Conservation and Recovery Act (RCRA) guidelines[1].
This guide outlines the causal logic behind its segregation, storage, and ultimate disposition to ensure environmental health and safety (EHS) compliance.
Hazard Profiling & Waste Characterization
Before a chemical can be disposed of, the generator must determine its regulatory status[1]. While 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine may not be explicitly named on the EPA’s P-list or U-list of hazardous wastes, its chemical properties require it to be managed as a characteristic hazardous waste (often carrying a D-code for ignitability or toxicity, depending on the solvent matrix it is dissolved in).
Physicochemical Hazards & Disposal Implications
Chemical Property
Hazard Implication
Disposal & Segregation Requirement
Secondary Amine Group
Mildly basic; potential skin/eye irritant; can form toxic nitrogen oxides (NOx) upon combustion.
Strictly segregate from acids to prevent exothermic neutralization reactions. Must be incinerated at facilities equipped with NOx scrubbers.
Must be clearly labeled as a sulfur-containing organic waste to inform the disposal facility's emission control strategy.
Organic Structure
Combustible; potentially toxic to aquatic environments.
Do not pour down the drain. Must be collected as hazardous organic waste. Segregate from strong oxidizers to prevent fire risks[2].
Step-by-Step Operational Disposal Protocol
The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of the waste has been formulated[1].
Phase 1: Point-of-Generation (Bench/Fume Hood)
Compatibility Verification: Select a waste container compatible with organic amines. High-density polyethylene (HDPE) or glass containers are required. Do not use metal containers, as amines can be corrosive to certain metals over time.
Segregation: Ensure the waste container does not contain residual acids, halogenated solvents (unless specifically designated for mixed halogenated/non-halogenated waste), or heavy metals.
Primary Containment: Transfer the 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine waste (whether neat or in solvent) into the container using a funnel to prevent spills.
Phase 2: Satellite Accumulation Area (SAA) Management
Immediate Closure: The container must remain tightly closed at all times except when actively adding waste. This prevents the volatilization of toxic fumes and minimizes fire risk.
Regulatory Labeling: The container must be immediately labeled with the exact words "Hazardous Waste" [3].
Hazard Indication: The label must clearly state the contents ("3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine / Organic Solvent Waste") and include a hazard warning (e.g., GHS pictograms for Irritant and Environmental Hazard)[4].
Volume Limits: The SAA, which must be at or near the point of generation and under the control of the operator, cannot exceed 55 gallons of hazardous waste[3].
Phase 3: Transfer to Central Accumulation Area (CAA)
EHS Notification: Once the SAA container is full, or the experiment concludes, notify your institutional EHS department for transfer.
Dating the Waste: An accumulation start date must be applied to the label only when the waste is moved to the CAA[3].
Time-Limited Storage: Depending on your facility's EPA generator status (VSQG, SQG, or LQG), the waste can only remain in the CAA for a strictly defined period (e.g., 90 days for a Large Quantity Generator) before it must be shipped off-site[3].
Waste Lifecycle Visualization
The following workflow illustrates the compliant lifecycle of chemical waste from the laboratory bench to final disposition.
Figure 1: Regulatory workflow for hazardous laboratory waste from generation to final disposition.
Final Disposition Strategy
Under federal regulations, laboratories are generally not permitted to treat hazardous waste on-site to alter its toxicity without highly specific permits[1]. Therefore, do not attempt to chemically neutralize or degrade 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine yourself.
The standard, environmentally sound method for disposing of this compound is high-temperature incineration managed by a licensed hazardous waste contractor[3]. The contractor will perform a "lab pack" service, consolidating compatible organic wastes into larger drums[5]. During incineration, the amine and thiophene components are completely oxidized, and the resulting exhaust gases (NOx and SOx) are captured by the facility's industrial scrubbers, preventing environmental contamination.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
Lab Manager. Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction. Available at:[Link]
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]
Environmental Marketing Services. Waste Disposal in Laboratory. Available at:[Link]
Medical Laboratory Management. Laboratory Waste Management: The New Regulations. Available at: [Link]